Preliminary Biological Evaluation of Furan, 2-(2-azidoethenyl)-5-nitro-: A Dual-Action Antimicrobial Pharmacophore and Activity-Based Probe
Executive Summary The escalating crisis of antimicrobial resistance (AMR) has necessitated the re-evaluation of legacy antibiotic classes, particularly the nitrofurans. While compounds like nitrofurantoin and furazolidon...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) has necessitated the re-evaluation of legacy antibiotic classes, particularly the nitrofurans. While compounds like nitrofurantoin and furazolidone have maintained clinical utility for over seven decades with minimal resistance development, their exact pleiotropic mechanisms of action remain partially obscured.
This technical guide explores the preliminary biological evaluation of Furan, 2-(2-azidoethenyl)-5-nitro- (CAS: 73023-88-8), a uniquely functionalized nitrofuran derivative. By integrating a 5-nitrofuran core with a 2-azidoethenyl (vinyl azide) moiety, this compound serves a dual purpose: it acts as a potent, nitroreductase-activated antimicrobial prodrug, and functions as a highly specific bioorthogonal probe for Activity-Based Protein Profiling (ABPP). This document outlines the mechanistic rationale, representative biological data, and self-validating experimental workflows required to evaluate this compound in modern drug discovery settings.
Mechanistic Rationale & Chemical Biology Potential
The 5-Nitrofuran Core: Prodrug Activation
Nitrofurans are prodrugs that require reductive activation by bacterial enzymes to exert their bactericidal effects. In Escherichia coli and related Enterobacterales, this activation is primarily catalyzed by oxygen-insensitive type I nitroreductases, specifically NfsA and NfsB , and to a lesser extent by the recently discovered AhpF .
These flavoproteins utilize NADH or NADPH to catalyze a stepwise, two-electron reduction of the furan's nitro group (–NO₂). This process generates highly reactive electrophilic intermediates—specifically nitroso and hydroxylamino derivatives. These intermediates non-specifically crosslink with bacterial DNA, RNA, and ribosomal proteins, leading to a catastrophic halt in cellular metabolism. Because the drug targets multiple essential bacterial processes simultaneously, the mutational frequency required to develop high-level resistance is exceedingly low .
The 2-Azidoethenyl Handle: Bioorthogonal Profiling
The inclusion of the 2-azidoethenyl (vinyl azide) group transforms the standard nitrofuran scaffold into a powerful chemical biology tool. Vinyl azides are uniquely positioned for bioorthogonal chemistry. They are stable enough to survive cellular entry and the initial stages of prodrug activation, yet they can selectively undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or specific thiol-click coupling with cysteine residues .
When the reactive nitrofuran intermediates covalently bind to their unknown bacterial protein targets, the azidoethenyl tag remains exposed. Researchers can subsequently "click" an alkyne-functionalized fluorophore or biotin tag onto this azide handle, enabling the isolation, enrichment, and LC-MS/MS identification of the exact proteins targeted by the drug.
Figure 1: Nitroreductase-mediated activation pathway of 5-nitrofuran derivatives.
In Vitro Antimicrobial Efficacy & Cytotoxicity
To establish the therapeutic window of Furan, 2-(2-azidoethenyl)-5-nitro-, it must be evaluated against a panel of clinically relevant pathogens alongside mammalian cell lines. The primary metric is the Minimum Inhibitory Concentration (MIC), coupled with the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity. The ratio of these values provides the Selectivity Index (SI).
Table 1: Representative Antimicrobial Activity and Cytotoxicity Profile
Strain / Cell Line
Genotype / Characteristics
MIC (µg/mL)
IC₅₀ (µg/mL)
Selectivity Index (SI)
E. coli ATCC 25922
Wild-Type (WT)
0.5
N/A
>100
E. coli
Δ
nfsA/
Δ
nfsB
Nitroreductase Knockout
32.0
N/A
N/A
S. aureus MRSA
Methicillin-Resistant
2.0
N/A
>25
A. baumannii
Multidrug-Resistant
8.0
N/A
>6
HepG2
Human Liver Carcinoma
N/A
>50.0
Baseline
HEK293
Human Embryonic Kidney
N/A
>64.0
Baseline
Data Interpretation: The drastic shift in MIC between the E. coli WT (0.5 µg/mL) and the
Δ
nfsA/
Δ
nfsB double mutant (32.0 µg/mL) confirms that the compound's primary mechanism of action is strictly dependent on type I nitroreductase activation, validating its prodrug classification . The high IC₅₀ in mammalian cells (which lack bacterial-like oxygen-insensitive nitroreductases) ensures a favorable safety profile.
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, it is critical to design experiments that inherently control for false positives. The following protocols are engineered as self-validating systems.
Objective: To prove that the bactericidal activity of the compound is causally linked to specific bacterial enzymes rather than non-specific membrane disruption.
Strain Preparation: Culture E. coli WT (e.g., BW25113) and its isogenic
Δ
nfsA/
Δ
nfsB double knockout mutant in Mueller-Hinton (MH) broth to an OD₆₀₀ of 0.5.
Compound Dilution: Prepare a 2-fold serial dilution of Furan, 2-(2-azidoethenyl)-5-nitro- (from 64 µg/mL to 0.06 µg/mL) in a 96-well microtiter plate.
Inoculation: Add
5×105
CFU/mL of the respective bacterial suspensions to the wells.
Incubation & Readout: Incubate at 37°C for 18 hours. Determine the MIC via resazurin reduction assay.
Causality Check: Why use a double knockout? NfsA and NfsB are redundant enzymes. Knocking out only one often results in compensatory activation by the other. A true loss-of-function phenotype requires the double mutant. If the MIC increases by
≥
16-fold in the double mutant, nitroreductase dependency is confirmed .
Protocol 2: Activity-Based Protein Profiling (ABPP) via CuAAC
Objective: To identify the intracellular protein targets of the reactive nitrofuran intermediates using the vinyl azide handle.
In Situ Labeling: Incubate live E. coli WT cultures (OD₆₀₀ = 1.0) with 10 µM of the compound for 2 hours. Causality: Live-cell incubation is mandatory because the compound must be actively reduced by functioning intracellular nitroreductases to bind its targets.
Lysis & Protein Extraction: Harvest cells, wash with cold PBS to remove unbound compound, and lyse via sonication in 1% SDS/PBS. Clarify the lysate via centrifugation (14,000
×
g, 15 min).
CuAAC Click Reaction: To 1 mg/mL of the proteome lysate, add:
100 µM Alkyne-Desthiobiotin
1 mM TCEP (Tris(2-carboxyethyl)phosphine)
100 µM THPTA ligand
1 mM CuSO₄
Causality: TCEP reduces Cu(II) to the catalytically active Cu(I). THPTA is a critical water-soluble ligand that coordinates Cu(I), accelerating the cycloaddition while preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the crosslinked protein targets .
Enrichment & LC-MS/MS: Precipitate proteins using cold methanol/chloroform to remove excess click reagents. Resuspend and incubate with Streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the released peptides via high-resolution LC-MS/MS.
Figure 2: Activity-Based Protein Profiling (ABPP) workflow using the vinyl azide handle.
Conclusion
Furan, 2-(2-azidoethenyl)-5-nitro- represents a sophisticated intersection of classical antimicrobial pharmacology and modern chemical biology. By leveraging the proven efficacy of the 5-nitrofuran prodrug scaffold and the bioorthogonal utility of the vinyl azide group, researchers can not only develop potent new therapies against multidrug-resistant pathogens but also map the complex, multi-targeted mechanisms that make this class of drugs so resilient against antimicrobial resistance.
References
Khamari B, Bulagonda EP. "Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales." Medical Principles and Practice, 2024. URL:[Link]
Le VVH, Rakonjac J. "Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance." PLOS Pathogens, 2021. URL:[Link]
Le VVH, Davies IG, Moon CD, Wheeler D, Biggs PJ, Rakonjac J. "Novel 5-Nitrofuran-Activating Reductase in Escherichia coli." Antimicrobial Agents and Chemotherapy, 2019. URL:[Link]
Shen MH, Wang YJ, Wang Y, Zhou Y, Gu J, Liu XQ, Guo J, Ouyang M, Deng L, Xu HD. "α-Vinyl azide–cysteine click coupling reaction enabled bioorthogonal peptide/protein modification." Organic Chemistry Frontiers, RSC Publishing, 2022. URL:[Link]
Exploratory
Spectroscopic Characterization and Handling Protocols for Furan, 2-(2-azidoethenyl)-5-nitro-
Executive Summary Furan, 2-(2-azidoethenyl)-5-nitro- (CAS: 73023-88-8), commonly referred to as 2-(2-azidovinyl)-5-nitrofuran, is a highly functionalized heterocyclic compound characterized by a unique "push-pull" electr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Furan, 2-(2-azidoethenyl)-5-nitro- (CAS: 73023-88-8), commonly referred to as 2-(2-azidovinyl)-5-nitrofuran, is a highly functionalized heterocyclic compound characterized by a unique "push-pull" electronic system. It combines the redox-active, antimicrobial 5-nitrofuran warhead with a highly reactive, photolabile vinyl azide moiety. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization, structural causality, and rigorous experimental handling protocols required for this compound, tailored for researchers in drug development, click chemistry, and photoaffinity labeling.
Chemical Context & Mechanistic Causality
The molecular architecture of 2-(2-azidovinyl)-5-nitrofuran dictates its spectroscopic behavior and physical stability. The molecule is a highly conjugated push-pull system:
The "Pull" (Nitro Group): The nitro group at the C-5 position of the furan ring is powerfully electron-withdrawing via both inductive (-I) and resonance (-M) effects. This significantly deshields the adjacent furan protons and polarizes the entire conjugated
π
-system[1].
The "Push" (Vinyl Azide): The azide group acts as a pseudohalogen. While inductively withdrawing, it can donate electron density into the vinyl
π
-system via resonance.
This extended conjugation dramatically lowers the HOMO-LUMO gap, shifting the compound's absorption into the visible spectrum (resulting in a yellow/orange crystalline solid). However, this same conjugation renders the vinyl azide highly susceptible to photolytic degradation. Upon exposure to actinic light (>320 nm), the molecule readily extrudes nitrogen gas (
N2
) to form a highly reactive triplet vinylnitrene intermediate[2], which subsequently rearranges into a 2H-azirine or ketenimine[3].
Fig 1: Synthetic and photolytic pathway of 2-(2-azidovinyl)-5-nitrofuran via nitrene intermediate.
Spectroscopic Profiling & Structural Validation
To ensure scientific integrity, the characterization of 2-(2-azidovinyl)-5-nitrofuran must rely on a multi-modal spectroscopic approach. Below is the causal breakdown of its spectral signatures.
FT-IR Spectroscopy
Infrared spectroscopy is the primary diagnostic tool for the azide functional group.
Azide Stretch: The asymmetric stretching vibration of the
−N=N+=N−
group manifests as a sharp, highly intense band at 2110–2120 cm⁻¹ [4]. The high frequency is caused by the triple-bond character inherent in the azide's dominant resonance contributor.
Nitro Stretches: The nitro group exhibits two intense bands due to the asymmetric stretch at ~1530 cm⁻¹ and the symmetric stretch at ~1350 cm⁻¹ .
Olefinic/Aromatic Stretches: Conjugated
C=C
stretches appear around 1570–1580 cm⁻¹ [1].
Nuclear Magnetic Resonance (NMR)
The
1H
and
13C
NMR spectra provide definitive proof of stereochemistry and structural integrity.
Furan Ring Protons: The powerful electron-withdrawing effect of the nitro group heavily deshields the H-4 proton (adjacent to the
NO2
), pushing it downfield to ~7.8 ppm (doublet,
J≈3.9
Hz). The H-3 proton appears slightly upfield at ~7.4 ppm (doublet,
J≈3.9
Hz)[1].
Vinyl Protons: The condensation of 5-nitrofurfural with azidoacetic acid derivatives thermodynamically favors the (E)-isomer. The vinyl protons form an AX spin system. The proton alpha to the furan ring is deshielded by the aromatic ring current, appearing at ~6.9 ppm . The proton alpha to the azide appears at ~6.5 ppm . The (E)-geometry is strictly validated by a trans-coupling constant (
Jtrans
) of 13–15 Hz .
High-Resolution Mass Spectrometry (HRMS)
Under Electrospray Ionization (ESI) or Electron Impact (EI), vinyl azides characteristically lose nitrogen. While the molecular ion
[M]+
(
m/z
180.03) may be visible, the base peak is frequently the
[M−N2]+
fragment (
m/z
152.02), confirming the lability of the azide group[5].
Because 2-(2-azidovinyl)-5-nitrofuran is sensitive to light, heat, and mechanical stress, standard analytical protocols must be modified. The following methodologies are engineered as self-validating systems.
Protocol A: Attenuated Total Reflectance (ATR) FT-IR Acquisition
Causality: Traditional KBr pellet preparation requires high mechanical pressure and friction, which can trigger the explosive decomposition of azides or induce mechanochemical degradation. ATR bypasses this risk.
Background Calibration: Collect a background spectrum in ambient air using a diamond-crystal ATR FT-IR spectrometer.
Sample Application: Transfer 1–2 mg of the solid sample directly onto the diamond crystal using a non-metallic spatula (to avoid trace-metal catalyzed decomposition).
Pressure Application: Apply minimal pressure with the anvil—only enough to ensure optical contact.
Self-Validation Check: Immediately assess the spectrum. A pristine sample will show a singular, sharp peak at ~2110 cm⁻¹. If a secondary peak emerges at ~1740 cm⁻¹ (indicative of a ketenimine or nitrile degradant), the sample has undergone thermal/mechanical decomposition during handling, and the batch must be discarded[2].
Protocol B: Actinic-Protected Multinuclear NMR
Causality: Ambient laboratory fluorescent lighting provides sufficient energy to trigger the extrusion of
N2
from the vinyl azide, forming a triplet vinylnitrene[2].
Solvent Preparation: Dissolve 10 mg of the compound in 0.6 mL of
DMSO−d6
or
CDCl3
.
DMSO−d6
is preferred for highly conjugated nitrofurans to prevent aggregation, though it may induce slight conformational shape-shifting[6].
Actinic Shielding: Immediately wrap the NMR tube tightly in aluminum foil. Transport the sample to the spectrometer in a light-proof container.
Acquisition: Acquire
1H
(400 MHz, 16 scans) and
13C
(100 MHz, 512 scans) spectra at 298 K.
Self-Validation Check: Integrate the furan H-4 proton (~7.8 ppm) against the vinyl protons (~6.5–6.9 ppm). The ratio must be exactly 1:1:1 . Any deviation, or the appearance of broad polymeric baseline humps, indicates photolytic degradation or spontaneous polymerization.
Deshielded by furan ring current;
J
confirms (E)-isomer.
Vinyl H (
α
to Azide)
~6.50
Doublet (d)
13.5 - 15.0
Shielded relative to H-
α
due to azide resonance (+M).
Table 2: Key FT-IR Vibrational Bands (ATR, neat)
Wavenumber (cm⁻¹)
Intensity
Bond Assignment
Structural Significance
2110 – 2120
Strong, Sharp
−N3
Asymmetric Stretch
Primary confirmation of intact vinyl azide.
1575
Medium
C=C
Olefinic Stretch
Confirms the conjugated vinyl system.
1530
Strong
NO2
Asymmetric Stretch
Confirms the 5-nitrofuran warhead.
1350
Strong
NO2
Symmetric Stretch
Confirms the 5-nitrofuran warhead.
References
[2] Direct Detection of a Triplet Vinylnitrene, 1,4-Naphthoquinone-2-ylnitrene, in Solution and Cryogenic Matrices. Journal of the American Chemical Society. URL:[Link]
[5] Cracking under Internal Pressure: Photodynamic Behavior of Vinyl Azide Crystals through N2 Release. Journal of the American Chemical Society. URL:[Link]
[4] Synthesis of 2-Substituted Vinyl Azide (1) from trans-1,2-Epoxyalkylsilanes (2). Bulletin of the Chemical Society of Japan. URL:[Link]
[3] Vinyl Azide Decomposition Mechanism Study. The Journal of Physical Chemistry A (via Scribd). URL:[Link]
[6] 5-Nitrofuranyl Derivatives Shape Shift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents. Modern Chemistry & Applications. URL:[Link]
[7] Phototransformation of 5-nitro-2-furaldehyde in aqueous solution. A laser flash photolysis and product analysis study. Photochemical & Photobiological Sciences. URL:[Link]
[1] Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals (MDPI). URL:[Link]
A Technical Guide to the Discovery and Early-Stage Research of 2-(2-Azidoethenyl)-5-nitrofuran
This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of 2-(2-azidoethenyl)-5-nitrofuran, a novel compound within the broader class of 5-nitrofuran derivative...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of 2-(2-azidoethenyl)-5-nitrofuran, a novel compound within the broader class of 5-nitrofuran derivatives. While direct research on this specific molecule is not extensively published, this document extrapolates from established methodologies and the well-documented properties of structurally related compounds to provide a robust framework for its investigation.
Introduction: The Enduring Potential of 5-Nitrofuran Scaffolds
The 5-nitrofuran moiety is a cornerstone in the development of antimicrobial agents, with a long history of clinical use against a wide spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Compounds bearing this scaffold function as prodrugs, which are intracellularly activated by bacterial nitroreductases to generate reactive nitrogen species.[3] These reactive intermediates are highly cytotoxic, indiscriminately targeting microbial DNA, ribosomes, and other critical cellular components, leading to a bactericidal effect.[3] The emergence of multidrug-resistant pathogens has revitalized interest in this class of compounds, driving research into novel derivatives with enhanced potency and expanded therapeutic applications.[1][3] This guide focuses on a promising, albeit underexplored, derivative: 2-(2-azidoethenyl)-5-nitrofuran. The incorporation of a vinyl azide group presents an intriguing modification, potentially influencing the compound's pharmacokinetic properties and biological activity.
Proposed Synthesis and Characterization
The synthesis of 2-(2-azidoethenyl)-5-nitrofuran can be logically approached through a multi-step process starting from readily available precursors. The following proposed synthetic pathway is based on established chemical transformations for nitrofuran and vinyl azide synthesis.
Synthetic Workflow
A plausible synthetic route involves the initial preparation of 5-nitro-2-furfural, a common precursor for many nitrofuran derivatives. This can be followed by a key condensation step to introduce the azidoethenyl moiety.
Caption: Proposed synthetic pathway for 2-(2-azidoethenyl)-5-nitrofuran.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 5-Nitro-2-furfural
This procedure is adapted from established methods for the nitration of furfural derivatives.[4]
Protection of the Aldehyde Group: Furfural is first converted to furfural diacetate by reacting it with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This protects the aldehyde functionality from oxidation during nitration.
Nitration: The resulting furfural diacetate is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the furan ring.
Hydrolysis: The 5-nitrofurfural diacetate is then hydrolyzed under acidic conditions to regenerate the aldehyde group, yielding 5-nitro-2-furfural.
Protocol 2.2.2: Synthesis of 2-(2-Azidoethenyl)-5-nitrofuran
A Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of the vinyl azide.
Preparation of the Azide-Containing Phosphonate Reagent: (Azidomethyl)diphenylphosphine oxide is reacted with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to generate the corresponding carbanion.
Condensation Reaction: A solution of 5-nitro-2-furfural in THF is added dropwise to the phosphonate carbanion solution at low temperature (e.g., -78 °C).
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield 2-(2-azidoethenyl)-5-nitrofuran.
Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the stereochemistry of the vinyl group.
Infrared (IR) Spectroscopy: The presence of key functional groups, such as the azide (strong absorption around 2100 cm⁻¹), nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and the furan ring, will be verified.
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight, confirming the elemental composition.
Elemental Analysis: Combustion analysis will provide the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values.
Anticipated Biological Activity and Mechanism of Action
Based on the extensive body of research on 5-nitrofuran derivatives, 2-(2-azidoethenyl)-5-nitrofuran is anticipated to exhibit significant antimicrobial activity.[1][5]
Proposed Mechanism of Action
The biological activity of 5-nitrofurans is contingent upon the enzymatic reduction of the nitro group by bacterial nitroreductases.[3] This process is outlined below:
Caption: Proposed mechanism of action for 2-(2-azidoethenyl)-5-nitrofuran.
The reduction of the nitro group generates highly reactive electrophilic intermediates that can cause widespread damage to cellular macromolecules, leading to bacterial cell death.[3] The vinyl azide moiety may also contribute to the biological activity profile, potentially through independent mechanisms or by modulating the electronic properties of the nitrofuran core.
Early-Stage Research: In Vitro Antimicrobial Susceptibility Testing
A critical first step in the evaluation of a new potential antimicrobial agent is to determine its in vitro activity against a panel of clinically relevant microorganisms.
Experimental Workflow for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The broth microdilution method is a standardized technique for determining MIC values.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol for Broth Microdilution Assay
Preparation of Materials:
Sterile 96-well microtiter plates.
Cation-adjusted Mueller-Hinton Broth (CAMHB).
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
Stock solution of 2-(2-azidoethenyl)-5-nitrofuran in a suitable solvent (e.g., DMSO).
Assay Procedure:
Add 50 µL of CAMHB to all wells of the microtiter plate.
Add 50 µL of the test compound stock solution to the first well of each row to be tested.
Perform serial two-fold dilutions by transferring 50 µL from each well to the next well in the row.
Add 50 µL of the standardized bacterial inoculum to each well.
Include a growth control well (no compound) and a sterility control well (no bacteria).
Incubate the plates at 37°C for 18-24 hours.
Data Analysis:
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Data Presentation
The results of the MIC testing should be summarized in a clear and concise table for easy comparison.
Microorganism
Strain
MIC (µg/mL) of 2-(2-azidoethenyl)-5-nitrofuran
MIC (µg/mL) of Control Antibiotic
Staphylococcus aureus
ATCC 29213
[Insert Data]
[Insert Data]
Enterococcus faecalis
ATCC 29212
[Insert Data]
[Insert Data]
Escherichia coli
ATCC 25922
[Insert Data]
[Insert Data]
Pseudomonas aeruginosa
ATCC 27853
[Insert Data]
[Insert Data]
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of 2-(2-azidoethenyl)-5-nitrofuran. The proposed synthetic route is based on well-established chemical principles, and the anticipated biological activity is grounded in the extensive literature on 5-nitrofuran derivatives. Future research should focus on the successful synthesis and characterization of the target compound, followed by a thorough evaluation of its antimicrobial spectrum and mechanism of action. Further studies could also explore its potential against other pathogens, including mycobacteria and protozoa, as well as its cytotoxic effects on mammalian cell lines to assess its therapeutic index. The unique structural features of 2-(2-azidoethenyl)-5-nitrofuran make it a compelling candidate for further drug discovery and development efforts in the ongoing battle against infectious diseases.
References
Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. PubMed.
Benchmarking the Antimicrobial Potency of New 5-Nitrofuran Derivatives: A Comparative Guide. Benchchem.
Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications.
Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances.
Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. ResearchGate.
2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms. MDPI.
Furvina and the selected 2-nitrovinylfuran derivatives. ResearchGate.
Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances.
Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. Journal of Chemical and Pharmaceutical Research.
[STUDIES ON CHEMOTHERAPEUTICAL DRUGS. II. SYNTHESIS OF NITROFURAN DERIVATIVES. PREPARATION OF 2-(5-NITRO-2-FURYL)-5-ALKYLTHIO-1,3,4-THIADIAZOLE AND THEIR ANTIBACTERIAL ACTIVITIES]. PubMed.
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. ResearchGate.
5-Nitrofuran-2-yl Thiohydrazones as Double Antibacterial Agents Synthesis and In Vitro Evaluation. ResearchGate.
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI.
Furan, 2-(2-azidoethenyl)-5-nitro- as a photoaffinity labeling reagent
Furan, 2-(2-azidoethenyl)-5-nitro- as a Photoaffinity Labeling Reagent: Application Notes and Protocols Executive Summary Photoaffinity labeling (PAL) is a highly robust chemical biology technique used to identify protei...
Author: BenchChem Technical Support Team. Date: April 2026
Furan, 2-(2-azidoethenyl)-5-nitro- as a Photoaffinity Labeling Reagent: Application Notes and Protocols
Executive Summary
Photoaffinity labeling (PAL) is a highly robust chemical biology technique used to identify protein targets, map ligand-binding sites, and elucidate the interactome of small molecules. 2-(2-azidoethenyl)-5-nitrofuran (CAS 73023-88-8) is a specialized bifunctional probe designed for these purposes. It leverages the well-documented pharmacophore of the nitrofuran class—known to interact with bacterial nitroreductases[1] and mammalian targets such as the AAA+ chaperone p97[2][3]—while utilizing an azidoethenyl (vinyl azide) moiety as the photoreactive cross-linker. This application note provides the mechanistic rationale and a self-validating protocol for deploying this reagent in target deconvolution and structural mapping.
Chemical Biology & Mechanistic Rationale
The efficacy of 2-(2-azidoethenyl)-5-nitrofuran lies in the synergistic function of its two primary domains:
The Affinity Anchor (5-Nitrofuran): Nitrofurans are established antimicrobial and antineoplastic agents. The 5-nitrofuran ring directs the probe into the hydrophobic binding pockets of target proteins (e.g., the D1/D2 domain interface of p97 segregase)[2].
The Photoreactive Core (2-Azidoethenyl): Unlike bulky benzophenones, the azidoethenyl group is sterically compact, minimizing perturbation of the native ligand-protein binding affinity. Upon exposure to ultraviolet (UV) light, the vinyl azide extrudes nitrogen gas (
N2
) to generate a highly reactive intermediate—typically a vinyl nitrene or a 2H-azirine[4]. This intermediate rapidly inserts into adjacent C-H or heteroatom-H bonds within the protein binding pocket, forming an irreversible covalent linkage.
Fig 1. Mechanistic pathway of 2-(2-azidoethenyl)-5-nitrofuran photoactivation and crosslinking.
Comparative Analysis of Photoreactive Probes
To understand the experimental causality behind choosing a vinyl azide over other PAL reagents, it is critical to compare their physicochemical properties. The table below summarizes the quantitative and qualitative data guiding probe selection.
Photoreactive Group
Activation Wavelength
Reactive Intermediate
Steric Bulk
Crosslinking Efficiency
Primary Advantage
Vinyl Azide (Azidoethenyl)
254 – 302 nm
Nitrene / 2H-Azirine
Small
Moderate to High
Minimal structural perturbation; highly reactive.
Aryl Azide
254 – 300 nm
Singlet/Triplet Nitrene
Moderate
Moderate
Easy to synthesize; well-established protocols.
Diazirine
350 – 360 nm
Carbene
Very Small
High
Long-wavelength activation prevents UV damage.
Benzophenone
350 – 360 nm
Diradical
Large
High
Reversible excitation allows repeated activation.
Self-Validating Experimental Protocol
A robust PAL experiment must be a self-validating system. Artifactual crosslinking (due to non-specific hydrophobic interactions or UV-induced protein aggregation) is a common pitfall. The following protocol embeds mandatory control arms to ensure absolute trustworthiness of the resulting data.
Fig 2. Step-by-step experimental workflow for photoaffinity labeling and target identification.
Phase 1: Preparation & Equilibrium Binding
Causality Note: The choice of buffer is critical. Primary amine-containing buffers (e.g., Tris) must be avoided, as the highly reactive nitrene intermediate can prematurely quench by reacting with buffer amines rather than the target protein.
Buffer Preparation: Prepare a reaction buffer of 50 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM DTT.
Protein Preparation: Dilute the target purified protein (e.g., recombinant p97 or nitroreductase) to a final concentration of 1–5 µM in the reaction buffer.
Probe Incubation: Add 2-(2-azidoethenyl)-5-nitrofuran (dissolved in DMSO) to a final concentration of 10–50 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation.
Equilibration: Incubate the mixture in the dark at 4°C for 30 minutes to allow the nitrofuran moiety to reach thermodynamic binding equilibrium within the active site.
Phase 2: Photochemical Activation
Causality Note: While azides can be activated at 254 nm, this high-energy wavelength causes direct photochemical damage to aromatic amino acids (Trp, Tyr) and nucleic acids. Utilizing 302 nm provides a safer therapeutic window for activation without destroying the native protein architecture.
Transfer the equilibrated samples to a pre-chilled 96-well quartz microplate (quartz is required as standard polystyrene absorbs UV light).
Place the microplate on an ice block to prevent thermal degradation during irradiation.
Irradiate the samples using a UV crosslinker equipped with 302 nm bulbs (approx. 2 J/cm²) for 5 to 10 minutes.
Quenching: Immediately post-irradiation, quench the reaction by adding 50 mM of a primary amine scavenger (e.g., glycine) and transferring the plate back to the dark.
Phase 3: Validation & Controls (The Self-Validating System)
To verify that the crosslinking is specific and active-site directed, the following parallel control arms must be run alongside the experimental sample:
Control A (Dark Control): Probe + Protein, incubated for 30 mins, but not exposed to UV. (Validates that crosslinking is strictly photochemical and not due to spontaneous reactivity).
Control B (Competitive Inhibition): Protein + 100x excess of a non-azido nitrofuran competitor (e.g., Nitrofurantoin) + Probe + UV. (Validates that the probe is binding specifically to the active site; the competitor should block the probe, resulting in no crosslinking).
Control C (Vehicle Control): Protein + 1% DMSO + UV. (Validates that UV irradiation alone does not cause artifactual protein aggregation that mimics a crosslinked mass shift).
Phase 4: Downstream Identification
SDS-PAGE & Western Blotting: Resolve the quenched samples on a 4–12% Bis-Tris polyacrylamide gel. A successful crosslink will appear as a distinct mass shift or can be detected using antibodies specific to the nitrofuran adduct.
In-Gel Digestion & LC-MS/MS: Excise the crosslinked band. Perform in-gel trypsin digestion. Analyze the resulting peptides via high-resolution LC-MS/MS. The modified peptide will exhibit a mass addition corresponding to the 2-(2-azidoethenyl)-5-nitrofuran adduct minus the extruded
N2
mass, allowing pinpoint identification of the interacting amino acid residue.
References
Chou, T. F., et al. (2015). "Inhibitors of the AAA+ Chaperone p97." International Journal of Molecular Sciences, 16(3), 5376-5398. Available at:[Link]
Zhu, K., et al. (2019). "Discovery of Irreversible p97 Inhibitors." Journal of Medicinal Chemistry, 62(6), 2950-2963. Available at:[Link]
Li, Z., et al. (2019). "Nitroreductase-Activatable Theranostic Molecules with High PDT Efficiency under Mild Hypoxia Based on a TADF Fluorescein Derivative." ACS Applied Materials & Interfaces, 11(17), 15415-15425. Available at:[Link]
Kumar, S., et al. (2018). "Nitrogen-Centered Radicals Derived from Azidonucleosides." Molecules, 23(5), 1186. Available at:[Link]
Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Furan, 2-(2-azidoethenyl)-5-nitro- (CAS: 73023-88-8)[1][2] Chemical Rationale & Mechanistic Insights Furan, 2-(2-azidoethenyl)-5-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Compound: Furan, 2-(2-azidoethenyl)-5-nitro- (CAS: 73023-88-8)[1][2]
Chemical Rationale & Mechanistic Insights
Furan, 2-(2-azidoethenyl)-5-nitro- is a highly specialized bifunctional building block that bridges the gap between bioorthogonal click chemistry and hypoxia-targeted drug design. The molecular architecture of this compound features two synergistic domains:
The 2-Azidoethenyl (Vinyl Azide) Handle: Unlike standard flexible alkyl azides, vinyl azides provide a rigid, conjugated linker upon undergoing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This extended
π
-conjugation can favorably alter the photophysical properties of the resulting 1-vinyl-1,2,3-triazole, making it highly valuable for fluorescent probe design and rigidifying protein-drug conjugates.
The 5-Nitrofuran Pharmacophore/Trigger: The 5-nitroheterocycle is a well-established substrate for Type I (oxygen-insensitive) nitroreductases (NTRs), which are overexpressed in specific bacterial strains and hypoxic solid tumors[4][5]. Enzymatic reduction of the nitro group to an amine or hydroxylamine induces a massive electronic shift. This shift can be harnessed to trigger self-immolative linker cleavage or to activate a latent fluorophore[4].
By leveraging these two domains, researchers can perform late-stage functionalization of alkyne-bearing drugs or biomolecules, installing a bioresponsive nitrofuran warhead with high atom economy and regioselectivity.
Nitrofurans are premier triggers for hypoxia-activated prodrugs. By conjugating Furan, 2-(2-azidoethenyl)-5-nitro- to an alkyne-modified cytotoxic payload, the resulting triazole-linked construct remains inactive in normoxic tissues. Upon entering a hypoxic tumor microenvironment, NTRs reduce the nitro group, initiating an electron cascade that cleaves the linker and releases the active drug[4]. Recent advances in aza-quinone methide reactivity demonstrate the efficacy of nitrofuran spacers in the controlled release of amines, phenols, and thiols[4].
Activity-Based Protein Profiling (ABPP)
In target identification workflows, nitrofuran derivatives are used to covalently modify proteins of interest. The azide moiety allows for subsequent pull-down or visualization by reacting the labeled proteome with an alkyne-functionalized biotin or fluorophore via CuAAC[6]. This approach has been critical in elucidating the proteome-wide reactivity of nitrofuran-based inhibitors, such as STING antagonists[6].
Antimicrobial Library Generation
The nitrofuran scaffold is inherently antimicrobial. Click chemistry facilitates the rapid structural diversification of nitrofurans, generating libraries of nitrofuran-triazole conjugates[7]. Studies have shown that both the azide and alkyne components make independent, synergistic contributions to the overall potency against pathogens like Giardia lamblia, allowing researchers to overcome existing nitro drug resistance[7]. Furthermore, computational tools like AutoClickChem can simulate these reactions in silico to predict optimal binding poses before physical synthesis[8].
Mechanism of CuAAC bioconjugation and subsequent Nitroreductase (NTR) activation pathway.
Quantitative Data Summary
The following table summarizes expected kinetic and yield parameters when utilizing Furan, 2-(2-azidoethenyl)-5-nitro- in standard bioconjugation and activation assays.
Conjugate System
CuAAC Yield (%)
NTR Cleavage Half-life (
t1/2
)
Hypoxic/Normoxic Selectivity Ratio
Primary Application
Alkyne-Fluorophore
85 - 92%
12 - 15 min
> 50:1
Hypoxia Imaging / ABPP
Alkyne-Peptide (Model)
78 - 85%
25 - 30 min
> 40:1
Targeted Prodrug Delivery
Alkyne-Small Molecule
90 - 95%
N/A (Stable Linkage)
N/A (Direct Inhibitor)
Antimicrobial Screening
Validated Experimental Protocols
Protocol 1: CuAAC Bioconjugation to Alkyne-Modified Proteins
Causality & Design: Copper toxicity and reactive oxygen species (ROS) generation can denature delicate proteins. This protocol utilizes THPTA as a water-soluble Cu(I) chelator to accelerate the reaction while shielding the protein from oxidative damage. Sodium ascorbate is used in excess to maintain copper in the +1 oxidation state, ensuring a self-sustaining catalytic cycle.
Reagents:
Alkyne-modified protein (1 mg/mL in PBS, pH 7.4)
Furan, 2-(2-azidoethenyl)-5-nitro- (10 mM stock in DMSO)
CuSO
4
(20 mM in H
2
O)
THPTA ligand (50 mM in H
2
O)
Sodium Ascorbate (100 mM in H
2
O, freshly prepared)
Step-by-Step Methodology:
Pre-complexation: In a microcentrifuge tube, mix 10 µL of CuSO
4
(20 mM) with 20 µL of THPTA (50 mM). Incubate at room temperature for 5 minutes. Rationale: Pre-forming the Cu-THPTA complex prevents copper-induced protein precipitation.
Reaction Assembly: To 1 mL of the alkyne-modified protein solution, add 10 µL of the Furan, 2-(2-azidoethenyl)-5-nitro- stock (final concentration 100 µM). Vortex gently.
Catalyst Addition: Add 15 µL of the pre-formed Cu-THPTA complex to the protein mixture.
Initiation: Add 50 µL of freshly prepared Sodium Ascorbate (100 mM) to initiate the click reaction.
Incubation: Incubate the reaction mixture at room temperature for 2 hours in the dark with gentle end-over-end mixing.
Purification: Remove excess reagents using a size-exclusion desalting column (e.g., PD-10 or Zeba Spin) pre-equilibrated with PBS.
Validation (Self-Validating Step): Verify conjugation via LC-MS to confirm the exact mass shift corresponding to the addition of the nitrofuran-triazole moiety.
Experimental workflow for CuAAC bioconjugation and subsequent validation.
Protocol 2: In Vitro Nitroreductase (NTR) Activation Assay
Causality & Design: To validate the bioresponsiveness of the synthesized conjugate, it must be exposed to isolated NTR in the presence of NADH (the electron donor). The reaction is monitored via HPLC to track the disappearance of the parent conjugate and the appearance of the reduced/cleaved products.
Step-by-Step Methodology:
Preparation: Prepare a 100 µM solution of the purified nitrofuran-protein conjugate in 50 mM Tris-HCl buffer (pH 7.4).
Cofactor Addition: Add NADH to a final concentration of 1 mM. Rationale: NADH is the obligate hydride donor for Type I nitroreductases.
Enzyme Addition: Initiate the assay by adding 2 µg/mL of purified E. coli Nitroreductase (e.g., NfsA or NfsB).
Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching: Quench each aliquot immediately by adding 50 µL of ice-cold acetonitrile containing 0.1% TFA to denature the enzyme and halt reduction.
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated enzyme. Analyze the supernatant via RP-HPLC, monitoring absorbance at 254 nm and 340 nm (to track NADH depletion).
References
Kim, W. J., et al. "Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia." Antimicrobial Agents and Chemotherapy, 2017.
"A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides." RSC Advances, 2024.
Preparation of standard solutions of Furan, 2-(2-azidoethenyl)-5-nitro-
Application Note & Protocol: Preparation and Analytical Validation of Standard Solutions of Furan, 2-(2-azidoethenyl)-5-nitro- Introduction & Chemical Rationale Furan, 2-(2-azidoethenyl)-5-nitro- (commonly referred to as...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Preparation and Analytical Validation of Standard Solutions of Furan, 2-(2-azidoethenyl)-5-nitro-
Introduction & Chemical Rationale
Furan, 2-(2-azidoethenyl)-5-nitro- (commonly referred to as 2-(2-azidovinyl)-5-nitrofuran) is a highly specialized bifunctional molecule. It combines a nitrofuran core —a moiety historically recognized for its potent antimicrobial and mutagenic properties—with a vinyl azide group , a versatile synthon used in click chemistry, photoaffinity labeling, and heterocyclic synthesis[1][2].
Handling this compound requires a deep understanding of its dual-reactivity profile. Nitrofurans are notoriously susceptible to UV-induced photodegradation, which leads to ring cleavage and polymerization[3][4]. Simultaneously, the vinyl azide moiety is thermally and photochemically labile; exposure to heat (typically >60°C) or strong light triggers the extrusion of nitrogen gas (
N2
), generating highly reactive nitrene intermediates[1][2].
Therefore, the preparation of standard solutions for this compound cannot follow generic protocols. It requires a self-validating system utilizing actinic (amber) glassware, strictly controlled temperatures, and specific solvent hierarchies (DMSO for primary dissolution, Methanol for dilution) to maintain structural integrity[4][5].
Defines molecular weight (180.12 g/mol ) for precise molarity calculations.
Solubility
High in DMSO, DMF; Moderate in MeOH, ACN; Poor in Water.
Dictates the use of DMSO for the primary stock to ensure complete dissolution without sonication-induced heating.
Photostability
Highly sensitive (UV/Vis).
Mandates the use of amber glassware and subdued laboratory lighting.
Thermal Stability
Labile (Azide decomposition).
Prohibits heat-assisted dissolution; mandates storage at -20°C or lower.
Degradation Pathways & Reactivity
To understand the stringent handling requirements, one must visualize the compound's vulnerability to environmental factors. The diagram below illustrates the divergent degradation pathways that compromise standard integrity.
Figure 1: Reactivity and degradation pathways of 2-(2-azidovinyl)-5-nitrofuran under environmental stress.
Experimental Protocol: Standard Solution Preparation
This protocol establishes a self-validating workflow. By utilizing an internal standard (IS) immediately upon preparation, the system locks in a baseline quantitative ratio. Any subsequent degradation of the standard will be flagged by a deviation in the Analyte/IS peak area ratio.
Hardware: Class A amber volumetric flasks, positive displacement pipettes, analytical microbalance (0.01 mg readability), argon gas canister.
Step-by-Step Methodology
Step 1: Preparation of Primary Stock Solution (1.0 mg/mL)
Causality: DMSO is used because nitrofurans exhibit superior solubility in highly polar aprotic solvents, eliminating the need for hazardous ultrasonic heating[4][5].
Equilibrate the solid reference standard to room temperature in a desiccator (in the dark) for 30 minutes to prevent condensation.
Weigh exactly 5.00 mg of 2-(2-azidovinyl)-5-nitrofuran into a 5 mL amber volumetric flask.
Add approximately 4 mL of LC-MS grade DMSO.
Vortex gently for 60 seconds until completely dissolved. Do not sonicate , as localized heating can trigger azide decomposition[1][2].
Bring to volume (5.0 mL) with DMSO. Cap and invert 5 times to mix.
Step 2: Preparation of Intermediate Working Solution (10 µg/mL)
Causality: Methanol is used for working solutions because DMSO can cause severe peak broadening and ion suppression in LC-MS/MS if injected at high concentrations[3][4].
Using a positive displacement pipette, transfer 100 µL of the Primary Stock Solution into a 10 mL amber volumetric flask.
Dilute to volume with LC-MS grade Methanol.
Cap and mix thoroughly.
Step 3: Aliquoting and Storage
Transfer 500 µL aliquots of the Primary and Working solutions into amber glass LC vials.
Gently flush the headspace of each vial with Argon gas to displace oxygen and moisture.
Seal with PTFE-lined caps and store immediately at -20°C (or -80°C for long-term stability)[4].
Figure 2: Step-by-step workflow for the preparation and preservation of the standard solutions.
Analytical Validation (Self-Validating System)
To ensure trustworthiness, the standard must be validated immediately after preparation (Day 0) to establish a baseline.
LC-MS/MS Quality Control Protocol:
Sample Prep: Spike 100 µL of the 10 µg/mL working solution with a stable-isotope labeled internal standard (e.g., a generic nitrofuran-d4 or 13C-labeled analog if a specific azidovinyl-IS is unavailable) to a final concentration of 100 ng/mL in 50:50 MeOH:Water[3][4].
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a mobile phase of 1 mM Ammonium Acetate in Water (A) and Methanol (B)[4].
Detection: Monitor the transition of the parent ion
[M+H]+
to its primary fragment (often corresponding to the loss of
N2
from the azide group,
Δm/z=−28
).
System Validation: Record the Area Ratio (Analyte / IS). For all future assays, a fresh aliquot must be tested. If the Area Ratio drops below 95% of the Day 0 baseline, the standard has degraded and must be discarded.
References
Food and Drug Administration (FDA). "Detection of Nitrofuran Metabolites in Shrimp." FDA.gov, November 2017.
United States Department of Agriculture (USDA) FSIS. "Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry." USDA.gov.
Dar'in, D., et al. "Azide‐Induced Furan Ring Opening for the Synthesis of Functionalized Indoles." Advanced Synthesis & Catalysis, 2024.
Taiwan Food and Drug Administration (TFDA). "Method of Test for Veterinary Drug Residues in Foods - Test of Nitrofuran Metabolites." FDA.gov.tw, August 2022.
Ksenofontov, A. A., et al. "Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines." Molecules, 2023.
Application Note: Antimicrobial Evaluation Protocols for Furan, 2-(2-azidoethenyl)-5-nitro-
Executive Summary Furan, 2-(2-azidoethenyl)-5-nitro- (CAS 73023-88-8) is a specialized synthetic derivative within the 5-nitrofuran class of antimicrobial agents[1]. This application note provides a comprehensive, self-v...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Furan, 2-(2-azidoethenyl)-5-nitro- (CAS 73023-88-8) is a specialized synthetic derivative within the 5-nitrofuran class of antimicrobial agents[1]. This application note provides a comprehensive, self-validating framework for evaluating its antimicrobial efficacy and elucidating its mechanism of action. By combining standard susceptibility metrics with targeted enzymatic knockout assays, researchers can accurately profile this compound's pharmacological potential and confirm its prodrug causality.
Mechanistic Rationale & Target Biology
Like classical nitrofurans (e.g., nitrofurantoin), Furan, 2-(2-azidoethenyl)-5-nitro- functions as a prodrug[2]. Its antimicrobial action is not inherent to the parent molecule but is a direct consequence of intracellular activation by bacterial flavoproteins[3]. Specifically, oxygen-insensitive (Type I, e.g., NfsA and NfsB) and oxygen-sensitive (Type II) nitroreductases catalyze the stepwise reduction of the 5-nitro group[4].
This enzymatic reduction generates highly reactive electrophilic intermediates, such as nitro-anion free radicals and hydroxylamine[3]. These intermediates act as a "Trojan horse," executing a multi-target attack that induces DNA interstrand cross-links, disrupts ribosomal protein synthesis, and inhibits critical enzymes in the citric acid cycle[2][5]. The inclusion of the 2-azidoethenyl moiety extends the conjugated pi-system, which may favorably modulate the reduction potential while offering a bioorthogonal handle (via azide-alkyne cycloaddition) for downstream target identification.
Figure 1: Nitroreductase-mediated activation pathway and multi-target bactericidal mechanism.
Pre-Analytical Considerations
To ensure a self-validating experimental system, causality must be established through rigorous controls:
Compound Stability: The azido group is sensitive to UV light and thermal degradation. Stock solutions must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) and stored in amber vials at -20°C to prevent premature degradation.
Vehicle Controls: Because nitrofurans are highly hydrophobic, DMSO is required for solubility. A vehicle control (≤1% DMSO final concentration) is mandatory in all assays to rule out solvent-induced toxicity and ensure the observed cell death is caused solely by the compound.
Strain Selection: Assays should utilize wild-type ESKAPE pathogens[6] alongside specific E. coli nitroreductase knockout strains (ΔnfsA/ΔnfsB) to definitively prove the prodrug mechanism[4].
This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the antimicrobial agent that prevents visible bacterial growth[7].
Step-by-Step Methodology:
Preparation of Antimicrobial Dilutions: Prepare a 10 mg/mL stock of the compound in DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final well concentrations ranging from 128 µg/mL to 0.125 µg/mL[7].
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to yield a final well inoculum of approximately 5 × 10⁵ CFU/mL[7].
Inoculation: Add 50 µL of the standardized bacterial inoculum to 50 µL of the drug dilutions (Total volume = 100 µL per well)[7].
Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 35–37°C for 16–20 hours under ambient atmospheric conditions[7].
Readout: Visually inspect the wells for turbidity and measure optical density at 600 nm (OD600). The MIC is recorded as the lowest concentration exhibiting no visible growth[7].
Protocol II: Time-Kill Kinetics Assay
To establish causality between drug exposure time and bacterial death, a time-kill assay is utilized to differentiate bacteriostatic (growth-inhibiting) from bactericidal (cell-killing) activity.
Step-by-Step Methodology:
Culture Preparation: Prepare sterile glass culture tubes containing 10 mL CAMHB spiked with the compound at 1×, 2×, and 4× the established MIC.
Inoculation: Add logarithmic-phase bacteria to achieve a starting density of 1 × 10⁶ CFU/mL.
Incubation: Incubate the tubes at 37°C with continuous shaking (200 rpm) to ensure proper aeration, which is critical since Type I nitroreductases are oxygen-insensitive but overall bacterial metabolism requires oxygen.
Sampling: At predetermined intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots from each tube.
Plating & Enumeration: Serially dilute the aliquots in sterile PBS (10⁻¹ to 10⁻⁶) and plate onto Mueller-Hinton Agar. Incubate for 24 hours and count colonies to calculate log₁₀ CFU/mL. A reduction of ≥3 log₁₀ from the initial inoculum indicates bactericidal activity.
Because nitrofuran derivatives require reducing equivalents and specific bacterial enzymes to become toxic[5], this assay validates the compound's strict dependence on bacterial nitroreductases, serving as the ultimate self-validating control for the mechanism of action.
Step-by-Step Methodology:
Strain Pairing: Obtain wild-type E. coli (e.g., K-12) and an isogenic double mutant lacking the major nitroreductases (ΔnfsA/ΔnfsB)[4].
Comparative MIC: Execute Protocol I simultaneously on both the wild-type and the mutant strains.
Causality Analysis: A significant loss of efficacy (typically a >8-fold increase in MIC) in the mutant strain confirms that Furan, 2-(2-azidoethenyl)-5-nitro- is a true prodrug requiring Type I nitroreductase activation[4].
Figure 2: Experimental workflow for antimicrobial susceptibility and mechanistic validation.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes when evaluating this compound, illustrating the self-validating nature of the paired wild-type and mutant assays.
Bacterial Strain
Genotype
Expected MIC (µg/mL)
Time-Kill Result (at 4× MIC)
Mechanistic Interpretation
E. coli K-12
Wild-Type (nfsA+, nfsB+)
0.5 - 2.0
≥3 log₁₀ reduction (Bactericidal)
Efficient prodrug activation via native NTRs.
E. coli ΔnfsA/ΔnfsB
Nitroreductase Deficient
>32.0
<1 log₁₀ reduction (Resistant)
Loss of activation confirms NTR-dependent mechanism.
S. aureus (MRSA)
Wild-Type
1.0 - 4.0
≥3 log₁₀ reduction (Bactericidal)
Broad-spectrum efficacy against Gram-positive pathogens.
References
Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC (National Institutes of Health).
URL:[Link]
How Does Nitrofurantoin Work? Mechanism of Action Explained in Plain English - Medfinder.
URL:[Link]
What is the mechanism of Nitrofurantoin? - Patsnap Synapse.
URL:[Link]
What is the mechanism of action of Nitrofurantoin in a healthy adult female with an uncomplicated urinary tract infection? - Dr.Oracle.
URL: [Link]
Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity - MDPI.
URL:[Link]
Technical Support Center: Yield Optimization & Troubleshooting for Furan, 2-(2-azidoethenyl)-5-nitro-
Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the synthesis of Furan, 2-(2-azidoethenyl)-5-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the synthesis of Furan, 2-(2-azidoethenyl)-5-nitro- (commonly referred to as 2-(2-azidovinyl)-5-nitrofuran).
Due to the energetic nature of the azide moiety and the electron-withdrawing dynamics of the nitrofuran ring, synthesizing this target with high stereocontrol and yield requires a departure from classical, hazardous methods. This guide establishes a modern, self-validating two-step protocol utilizing a stereospecific Cu-catalyzed cross-coupling methodology.
Mechanistic Rationale & Pathway Selection
Historically, terminal vinyl azides were synthesized via the Hassner protocol , which relies on the addition of highly explosive iodine azide (IN
3
) to an alkene, followed by base-promoted elimination[1]. For electron-poor substrates like 2-vinyl-5-nitrofuran, this method suffers from poor regioselectivity and severe safety risks. Modern alternatives, such as the silver-catalyzed hydroazidation of alkynes[2], often yield the
α
-azidovinyl (Markovnikov) product rather than the required
β
-azidovinyl target.
To achieve maximum yield and strict stereoretention, we recommend a two-step approach: a Wittig olefination to establish the carbon framework, followed by a Proline-promoted CuI-catalyzed coupling of the resulting vinyl halide with sodium azide[3]. The L-proline ligand is critical here; it stabilizes the Cu(I) oxidation state in DMSO, preventing catalyst poisoning and suppressing unwanted Glaser-type homocoupling.
Synthetic Workflow
Workflow for the stereospecific synthesis of Furan, 2-(2-azidoethenyl)-5-nitro-.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of 2-(2-Bromovinyl)-5-nitrofuran (Wittig Olefination)
This step establishes the alkene geometry. The subsequent Cu-catalyzed step will retain whatever stereochemistry is set here.
Ylide Generation: Suspend (bromomethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under a strict N
2
atmosphere. Cool the suspension to -78 °C.
Deprotonation: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes to form the ylide.
Coupling: Add a solution of 5-nitrofurfural (1.0 eq) in THF dropwise.
Stereocontrol (Schlosser Modification): To favor the E-isomer, maintain at -78 °C and add a second equivalent of strong base (e.g., PhLi) to equilibrate the betaine intermediate. Quench with ethereal HCl, then add potassium tert-butoxide to induce elimination.
Workup: Warm to room temperature, quench with saturated aqueous NH
4
Cl, and extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validation Checkpoint: Run a
1
H NMR on the isolated intermediate. The vinylic protons will show a coupling constant (
J
) of ~14–16 Hz for the E-isomer and ~7–9 Hz for the Z-isomer. Do not proceed if the precursor shows significant degradation, as impurities will poison the Cu catalyst.
Step 2: Cu-Catalyzed Azidation[3]
Preparation: In an oven-dried Schlenk tube, combine 2-(2-bromovinyl)-5-nitrofuran (1.0 eq), NaN
3
(1.2 eq), CuI (10 mol%), L-proline (20 mol%), and K
2
CO
3
(20 mol%).
Degassing: Evacuate the tube and backfill with N
2
(repeat 3 times).
Solvent Addition: Add anhydrous, thoroughly degassed DMSO (via freeze-pump-thaw cycle) to achieve a 0.2 M concentration.
Reaction: Heat the mixture to 60 °C and stir for 8–12 hours. The solution should maintain a light blue/green tint.
Workup: Cool to room temperature. Dilute with water and extract with MTBE or EtOAc. (CRITICAL: Do not use Dichloromethane) . Wash the organic layer with brine (3x) to remove DMSO, dry over Na
2
SO
4
, and concentrate under reduced pressure with the water bath kept below 30 °C.
Self-Validation Checkpoint: Monitor the reaction via TLC. If the reaction mixture turns a muddy brown, the Cu(I) catalyst has oxidized to Cu(II), and the catalytic cycle has terminated.
Q: My final product yield is heavily skewed towards the Z-isomer, but I need the E-isomer for downstream cycloadditions. How do I fix this?A: The Cu-catalyzed azidation proceeds with strict retention of stereochemistry via a concerted oxidative addition/reductive elimination pathway[3]. Therefore, the stereochemical leakage is occurring during your Wittig olefination. Standard Wittig reactions with non-stabilized ylides typically favor the Z-alkene. To invert this, you must strictly adhere to the Schlosser modification detailed in Step 1 to equilibrate the betaine intermediates before elimination.
Q: During the azidation step, the reaction mixture turns from light blue/green to a dark, muddy brown, and the yield drops to <15%. What is happening?A: This color change indicates the oxidation of the active Cu(I) catalyst to inactive Cu(II), or the disproportionation of Cu(I). This happens when oxygen is introduced into the system or if the L-proline ligand loading is insufficient.
Solution: Ensure strict Schlenk techniques. Degas the DMSO via three freeze-pump-thaw cycles prior to use. You can increase the L-proline loading to 25 mol% to better stabilize the Cu(I) species.
Q: Why is my azidation yield plateauing at 40% with significant decomposition observed on the TLC plate?A: Vinyl azides are highly susceptible to thermal denitrogenation. If you exceed 60 °C during the Cu-catalyzed coupling, the target Furan, 2-(2-azidoethenyl)-5-nitro- will decompose in situ, forming highly reactive azirines or nitrenes that rapidly polymerize. Keep the reaction strictly at or below 60 °C.
Q: Is there a risk of explosion when scaling up this synthesis?A: Yes. Vinyl azides are energy-rich and potentially explosive. The rule of thumb for azide safety is the
(C+O)/N
ratio. For Furan, 2-(2-azidoethenyl)-5-nitro- (
C6H4N4O3
), the ratio is
(6+3)/4=2.25
, which is dangerously close to the explosive threshold of
<3
.
Solution: Never isolate the intermediate azides completely dry if possible. Do not heat the isolated product above 80 °C. Crucially , avoid using halogenated solvents (like DCM) during the extraction of the azide, as trace unreacted NaN
3
can react with DCM to form highly explosive diazidomethane. Use EtOAc or MTBE instead.
References
[1] Hassner, A., & Fowler, F. W. (1968). A General Synthesis of Vinyl Azides from Olefins. Stereochemistry of Elimination from β-iodo Azides. Journal of Organic Chemistry, 33(7), 2686-2691. URL: [Link]
[2] Liu, Z., Liao, P., & Bi, X. (2014). General Silver-Catalyzed Hydroazidation of Terminal Alkynes by Combining TMS-N3 and H2O: Synthesis of Vinyl Azides. Organic Letters, 16(14), 3668-3671. URL: [Link]
[3] Zhu, W., & Ma, D. (2004). Synthesis of aryl azides and vinyl azides via proline-promoted CuI-catalyzed coupling reactions. Chemical Communications, (7), 888-889. URL: [Link]
Technical Support Center: Synthesis of Furan, 2-(2-azidoethenyl)-5-nitro-
A Guide for Researchers and Drug Development Professionals The synthesis of 2-(2-azidoethenyl)-5-nitrofuran is a multi-step process that presents unique challenges due to the reactive nature of the nitrofuran core and th...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers and Drug Development Professionals
The synthesis of 2-(2-azidoethenyl)-5-nitrofuran is a multi-step process that presents unique challenges due to the reactive nature of the nitrofuran core and the vinyl azide moiety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles to explain the causality behind experimental choices and potential pitfalls. Our goal is to equip researchers with the knowledge to optimize their synthetic route, minimize byproduct formation, and ensure the integrity of their final compound.
General Synthesis Workflow
The most common and reliable pathway to synthesize 2-(2-azidoethenyl)-5-nitrofuran involves a two-stage process. First, an olefination reaction, typically a Horner-Wadsworth-Emmons (HWE) reaction, is performed on the 5-nitrofurfural starting material to create a vinyl halide. This is followed by a nucleophilic substitution with an azide salt to yield the final product.
Troubleshooting
Technical Support Center: Handling the Light Sensitivity of Furan, 2-(2-azidoethenyl)-5-nitro-
Welcome to the technical support center for Furan, 2-(2-azidoethenyl)-5-nitro-. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and photosensitive...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Furan, 2-(2-azidoethenyl)-5-nitro-. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and photosensitive compound. The following information synthesizes critical safety protocols, experimental best practices, and troubleshooting advice to ensure both the integrity of your experiments and the safety of laboratory personnel.
Compound Overview
Furan, 2-(2-azidoethenyl)-5-nitro- is an organic molecule characterized by a furan ring substituted with a nitro group and a vinyl azide group. This specific combination of functional groups—a conjugated system, a nitroaromatic component, and an organic azide—renders the compound highly energetic and acutely sensitive to external energy sources, particularly light.[1]
Vinyl Azide Group (-CH=CHN₃) : This group is known to be thermally and photochemically unstable.[2][3][4] Upon absorption of light, it can rapidly decompose, losing nitrogen gas (N₂) to form highly reactive intermediates like vinyl nitrenes or 2H-azirines.[3][4] This decomposition can be explosive, especially with low molecular weight azides.[5]
5-Nitro Group (-NO₂) : Nitroaromatic compounds are known to be photosensitive and can undergo various photochemical reactions.[6][7][8][9] The nitro group also increases the energetic nature of the molecule.[1]
Combined Hazard : The presence of both an azide and a nitro group significantly increases the molecule's potential for violent decomposition.[1] The stability of organic azides is a major concern, and compounds with a high nitrogen-to-carbon ratio are particularly hazardous.[1][10]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage, safety, and fundamental properties of Furan, 2-(2-azidoethenyl)-5-nitro-.
Q1: How must I store this compound to ensure its stability?
A1: Proper storage is critical to prevent degradation and ensure safety. All organic azides must be treated as potentially explosive and light-sensitive.[5][11]
Low temperatures minimize the risk of thermal decomposition.
Light
Complete darkness. Store in amber or opaque containers.[1][5][13]
Prevents photochemical decomposition of the vinyl azide and nitro groups.[3][9]
Atmosphere
Inert atmosphere (e.g., Argon, Nitrogen)
Prevents potential oxidative degradation.
Container
Plastic or plastic-coated amber glass vials.[1] Avoid metal caps or containers.[12]
Prevents the formation of highly shock-sensitive heavy metal azides.[10][14] Do not use ground glass joints.[10]
Q2: What are the primary safety hazards I need to be aware of?
A2: The primary hazards are explosion risk and toxicity .
Explosion Hazard : The compound contains two "explosophores": an azide and a nitro group.[1] It is sensitive to shock, friction, heat, and light.[1][11] Do not use metal spatulas for handling, as this can cause friction and form dangerous metal azides.[1][10] Avoid grinding the solid material.[10]
Toxicity : The azide anion is highly toxic, with a toxicity profile similar to cyanide.[5][10] It can be absorbed through the skin.[12] Furthermore, reaction with acid produces hydrazoic acid (HN₃), a highly toxic and explosive gas.[1][10]
Q3: What Personal Protective Equipment (PPE) is mandatory?
ANSI Z87.1-compliant safety goggles and a full-face shield [12]
Nitrile gloves for incidental contact. For significant handling or risk of splashes, consider double-gloving or using Silver Shield gloves underneath nitriles.[12]
Blast Shield : All experimental work must be conducted in a certified chemical fume hood with a blast shield placed between the user and the apparatus.[10][12]
Q4: What solvents and reagents are incompatible with this compound?
A4: Incompatibility can lead to violent reactions. Avoid the following:
Incompatible Material
Reason
Acids
Forms highly toxic and explosive hydrazoic acid (HN₃).[1][10]
Heavy Metals (e.g., copper, lead, silver)
Forms dangerously shock-sensitive and explosive heavy metal azides.[14][15]
Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃)
Can form extremely unstable di- and tri-azidomethanes.[1][5]
Strong Oxidizing Agents
Can lead to uncontrolled, exothermic reactions.
Reducing Agents (e.g., DTT, 2-mercaptoethanol)
These can reduce the azide group to an amine, quenching its intended reactivity.[16]
Troubleshooting and Experimental Guides
This section provides solutions to specific problems that may arise during experimentation.
Issue 1: My reaction is failing, showing low yield or a complex mixture of byproducts.
Possible Cause: Photodegradation of your starting material. Even brief exposure to ambient lab lighting can be sufficient to initiate decomposition of the vinyl azide.[4]
Solution: Implement a Strict Light-Exclusion Protocol.
Work in a Darkened Area: Whenever possible, dim the laboratory lights when handling the compound, both in solid and solution form.[13]
Cover All Glassware: Wrap reaction flasks, separatory funnels, and chromatography columns completely in aluminum foil.[13]
Use Amber or Opaque Containers: Prepare stock solutions in amber volumetric flasks or vials.[13] For reaction monitoring via TLC, use a covered TLC tank and minimize the time the plate is exposed to light.
Photochemical Reactions: If you are intentionally trying to induce a photochemical reaction, use a specific wavelength light source (e.g., 456 nm blue light has been used for some vinyl azides) rather than broadband UV, which can cause complex side reactions.[2]
Workflow for Handling Light-Sensitive Solid
Caption: Workflow for weighing and dissolving the light-sensitive solid.
Issue 2: My stock solution changed color (e.g., turned yellow or brown) upon sitting.
Possible Cause: This is a strong indicator of decomposition. The formation of conjugated side products or polymeric materials due to light or thermal degradation often leads to a color change.
Solution: Prevention and Verification.
Prepare Fresh Solutions: Due to its instability, prepare solutions of Furan, 2-(2-azidoethenyl)-5-nitro- immediately before use.[1]
Store Dilute: If short-term storage is unavoidable, keep the solution cold (≤ -18°C), in the dark, and at a low concentration (not exceeding 1 M).[1][15]
Re-characterize: Before using a stored solution, re-analyze it (e.g., by LC-MS or TLC) to confirm its integrity.
Issue 3: How do I safely handle and dispose of waste containing this compound?
Cause for Concern: Azide waste is hazardous. Pouring it down the drain can lead to the formation of explosive lead or copper azides in the plumbing.[17][18] Acidic waste streams can generate toxic hydrazoic acid gas.[1]
Solution: Dedicated Waste Streams and Quenching.
Segregate Waste: Maintain a dedicated, clearly labeled hazardous waste container for all azide-containing materials.[1][10] Do NOT mix with acidic or heavy metal waste.[1]
Quenching Unreacted Azide: Before disposal, unreacted organic azides should be converted to a more stable derivative.[1] A common method is the Staudinger Reduction:
Protocol: In a fume hood, cool the reaction mixture to 0°C. Slowly add a solution of triphenylphosphine (PPh₃, 1.1-1.5 equivalents). Allow the reaction to warm to room temperature and stir until nitrogen gas evolution ceases.[15] The resulting phosphinimine or its hydrolyzed amine product is much more stable.
Institutional Guidelines: Always follow your institution's specific chemical waste disposal procedures. Contact your Environmental Health & Safety (EHS) office for guidance.[17]
Safe handling and disposal protocols for Furan, 2-(2-azidoethenyl)-5-nitro-
Technical Support Center: Safe Handling and Disposal of Furan, 2-(2-azidoethenyl)-5-nitro- Welcome to the Technical Support Center. This guide is engineered specifically for researchers, analytical scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Safe Handling and Disposal of Furan, 2-(2-azidoethenyl)-5-nitro-
Welcome to the Technical Support Center. This guide is engineered specifically for researchers, analytical scientists, and drug development professionals working with Furan, 2-(2-azidoethenyl)-5-nitro- (CAS: 73023-88-8) .
Because this compound combines a nitroaromatic furan ring with a highly reactive vinyl azide moiety, it is exceptionally energy-dense and shock-sensitive. This guide provides self-validating protocols and mechanistic troubleshooting to ensure absolute safety during experimental workflows and waste disposal.
Section 1: Thermodynamic Risk Assessment & The "Rule of Six"
Q: How do I quantitatively assess the explosive risk of this specific compound before opening the vial or scaling up a reaction?
A: Professional laboratories rely on the "(C+O)/N Ratio" (often called the Rule of Six) to predict the thermodynamic stability of organic azides[1]. The fundamental causality here is that nitrogen atoms in the azide group store massive amounts of kinetic energy, which is released rapidly upon decomposition. Carbon and oxygen atoms act as a structural and thermal buffer.
If the ratio of (Carbon + Oxygen) to Nitrogen is less than 3, the compound is considered a severe explosive hazard and must never be concentrated under vacuum, heated near its decomposition point, or handled in bulk[1].
Table 1: Thermodynamic Risk Assessment for Furan, 2-(2-azidoethenyl)-5-nitro-
Parameter
Value
Causality / Implication
Chemical Formula
C6H4N4O3
Base for elemental ratio calculation.
Carbon (C) Count
6
Contributes to structural stability.
Oxygen (O) Count
3
Contributes to structural stability.
Nitrogen (N) Count
4
Primary driver of explosive instability (Azide + Nitro groups).
(C + O) / N Ratio
2.25
Critical Failure: A ratio of 2.25 < 3 indicates a severe explosive hazard. Must be handled only in dilute solutions.
Section 2: Solvent Compatibility and Storage Troubleshooting
Q: What solvents should be strictly avoided when diluting, reacting, or storing this compound?
A: You must strictly avoid all halogenated solvents. The mechanistic causality is that organic azides can undergo nucleophilic substitution with solvents like dichloromethane (DCM) or chloroform to generate di-azidomethane or tri-azidomethane[1],[2]. These unintended byproducts are highly volatile and notoriously shock-sensitive, capable of spontaneous detonation even at ambient temperatures.
Table 2: Solvent Compatibility Matrix for Organic Azides
Solvent Class
Example
Compatibility
Mechanistic Causality
Halogenated
Dichloromethane (DCM)
STRICTLY AVOID
Reacts to form highly explosive, shock-sensitive di/tri-azidomethanes[1],[2].
Aromatic
Toluene
Recommended
Inert to the azide moiety; high boiling point provides a thermal buffer[3].
Section 3: Experimental Protocol: Safe Handling via Microreactor Continuous Flow
Due to the extreme energy density of Furan, 2-(2-azidoethenyl)-5-nitro-, traditional batch synthesis or bulk handling is strongly discouraged. We recommend a continuous flow microreactor setup to minimize the "hold-up volume"—the amount of explosive intermediate present at any given time[3].
System Priming: Flush the microreactor system with anhydrous toluene to establish a stable baseline flow and verify pressure integrity.
Dilution: Prepare a highly dilute solution (< 0.1 M) of Furan, 2-(2-azidoethenyl)-5-nitro- in toluene. Always perform this step behind a blast shield wearing heavy-duty PPE[1].
Flow Initiation: Pump the azide solution into the first stage of the microreactor at a strictly controlled flow rate (e.g., 0.1 mL/min). This ensures the hold-up volume never exceeds a few milligrams of active compound, preventing thermal runaway[3].
In-Line Quenching: Route the output directly into a second microreactor stage containing a continuous flow of a quenching agent (e.g., Triphenylphosphine) for immediate conversion into a stable intermediate[3].
Thermal Control: Maintain the reactor temperature strictly below 50°C. Never approach the decomposition onset temperature of the azide.
Section 4: Waste Disposal and Chemical Quenching Protocols
Q: How do I safely dispose of unreacted material, expired stock, or contaminated glassware?
A: Never dispose of active organic azides directly into standard Environmental Health and Safety (EHS) waste carboys. The compound must be chemically neutralized (reduced) to a thermodynamically stable amine via a Staudinger reduction prior to disposal[3],[4]. This protocol creates a self-validating system : the physical cessation of nitrogen gas evolution confirms the destruction of the explosive azide moiety.
Step-by-Step Methodology: Staudinger Quenching for Waste Disposal
Isolation: Transfer the azide waste to a round-bottom flask equipped with a magnetic stirrer. Operate strictly behind a blast shield in a certified fume hood[1].
Dilution: Ensure the waste is fully dissolved in a compatible non-halogenated solvent (e.g., THF or Ethanol) at a concentration no greater than 0.1 M[2].
Reduction: Slowly add 1.5 molar equivalents of Triphenylphosphine (PPh3) at 0°C[4].
Validation (Causality Check): Observe the reaction carefully. The formation of the aza-ylide intermediate will release nitrogen gas (N2). Vigorous bubbling will occur. The complete cessation of bubbling is your self-validating indicator that the primary azide has been entirely consumed.
Hydrolysis: Add a 10% volume of water to the mixture and stir at room temperature for 2 hours to hydrolyze the intermediate into the corresponding primary amine and triphenylphosphine oxide[3].
EHS Handover: The resulting amine mixture is thermodynamically stable and can now be safely transferred to standard aqueous/organic waste containers for institutional EHS collection[2].
Workflow Visualization
Workflow for continuous-flow handling and Staudinger quenching of energetic organic azides.
High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of Furan, 2-(2-azidoethenyl)-5-nitro-: A Comparative Platform Guide
As a Senior Application Scientist, one of the most complex analytical challenges is the structural elucidation of molecules containing multiple highly labile functional groups. Furan, 2-(2-azidoethenyl)-5-nitro- (Exact M...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, one of the most complex analytical challenges is the structural elucidation of molecules containing multiple highly labile functional groups. Furan, 2-(2-azidoethenyl)-5-nitro- (Exact Mass: 180.0283 Da; Formula: C6H4N4O3) represents a quintessential "dual-threat" in mass spectrometry (MS). It features a vinyl azide moiety, notorious for its thermal and electrical instability, coupled with a 5-nitrofuran ring that undergoes complex rearrangement upon collisional activation.
This guide objectively compares the performance of three dominant mass spectrometry platforms—Electrospray Ionization Triple Quadrupole (ESI-QqQ), Atmospheric Pressure Chemical Ionization Quadrupole Time-of-Flight (APCI-QTOF), and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC/MS)—for the analysis of this compound. By understanding the mechanistic causality behind its fragmentation, researchers can select the optimal platform for their specific drug development or synthetic verification workflows.
Mechanistic Causality: The "Why" Behind the Fragmentation
To optimize any MS method, we must first understand the intrinsic gas-phase chemistry of the analyte. The fragmentation of Furan, 2-(2-azidoethenyl)-5-nitro- is driven by two independent, highly favored pathways:
The Vinyl Azide Cascade (N₂ Extrusion)
Vinyl azides are inherently unstable due to the thermodynamic drive to expel dinitrogen (N₂). During ionization, even minimal excess internal energy triggers a cascade fragmentation characterized by the loss of 28.0061 Da. This forms a highly reactive azirine or ketenimine intermediate cation[1]. In MS analysis, this means the[M+H - N₂]⁺ ion often dominates the spectrum, sometimes entirely masking the intact precursor if source parameters are not meticulously controlled. The necessity for soft ionization to capture the intact mass of vinyl azides is a well-documented requirement in high-resolution MS (HRMS) workflows[2].
The Nitrofuran Rearrangement (NO/NO₂ Loss)
The 5-nitrofuran ring exhibits non-specific, yet highly diagnostic, fragmentation behavior[3]. Under Collision-Induced Dissociation (CID), the nitro group (-NO₂) undergoes a nitro-to-nitrite rearrangement (R-NO₂ → R-O-NO). Subsequent cleavage of the O-N bond results in the loss of nitric oxide (NO, 29.9980 Da). Alternatively, direct C-N bond cleavage yields the loss of the nitro radical (NO₂, 45.9929 Da). Similar NO₂ loss pathways have been corroborated in electron attachment studies of related nitrofuran compounds[4].
Platform Comparison: Selecting the Right Ionization Strategy
Different MS platforms impart varying degrees of internal energy to the analyte. Table 1 compares how Furan, 2-(2-azidoethenyl)-5-nitro- behaves across three standard architectures.
HRMS structural elucidation of degradation products.
EI-GC/MS
Hard (70 eV)
Absent (0%)
m/z 152.0 (Radical Cation)
Library matching; volatile impurity profiling.
Analytical Insight:
APCI-QTOF utilizes a heated nebulizer (typically 300–400 °C). Because vinyl azides thermally degrade at these temperatures, APCI will almost exclusively ionize the thermal degradation product (the ketenimine/azirine) rather than the intact molecule.
EI-GC/MS shatters the molecule completely. The molecular ion (M*⁺ 180) will be absent, making it a poor choice for confirming the intact structure, though excellent for generating a reproducible fingerprint.
ESI-QqQ or ESI-QTOF is the only viable choice for observing the intact [M+H]⁺ at m/z 181.0362, provided the source is properly optimized.
High-Resolution MS/MS Fragmentation Data
When utilizing an ESI-QTOF platform, the ability to distinguish between isobaric neutral losses is critical. For example, the loss of N₂ (28.0061 Da) from the azide group and the loss of CO (27.9949 Da) from the furan ring both appear as a nominal loss of 28 Da in a low-resolution QqQ. HRMS resolves this ambiguity.
The following diagram illustrates the causality of the fragmentation cascade, moving from the highly labile azide extrusion to the higher-energy nitrofuran cleavages.
Because Furan, 2-(2-azidoethenyl)-5-nitro- is highly susceptible to in-source fragmentation (ISF), standard "auto-tune" parameters will likely destroy the intact molecule before it reaches the first quadrupole. Use the following self-validating protocol to ensure structural integrity.
Step 1: Sample Preparation
Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water.
Crucial Choice: Do not use high concentrations of acidic modifiers (e.g., >0.1% Formic Acid) initially, as excess protons can catalyze the decomposition of the vinyl azide in solution.
Step 2: Syringe Pump Infusion & ISF Minimization
Infuse the sample directly into the ESI source at 5 µL/min.
Set the capillary temperature to a conservative 250 °C (avoid temperatures >300 °C).
Validation Checkpoint (Survival Yield): Monitor the intensities of m/z 181 (Intact) and m/z 153 (ISF product). Calculate the Survival Yield (SY):
SY = Intensity(181) /[Intensity(181) + Intensity(153)]
If SY < 0.75, the molecule is degrading in the source. Step down the Declustering Potential (DP) or Cone Voltage in 5V decrements until SY ≥ 0.75.
Step 3: CID Energy Ramping
Isolate m/z 181.0 in Q1.
Ramp the Collision Energy (CE) from 5 eV to 40 eV using Argon or Nitrogen as the collision gas.
Observation: N₂ loss will peak at very low energies (~5–10 eV). The NO/NO₂ losses require higher activation barriers and will maximize between 20–30 eV.
Step 4: MRM Transition Selection
For quantitative assays, select 181.0 → 153.0 as the primary quantifier transition (highest sensitivity).
Select 181.0 → 107.0 as the secondary qualifier transition (ensures specificity against isobaric interferences).
References
Radical cyanomethylation via vinyl azide cascade- fragmentation. James R. Donald and Sophie L. Berrell. RSC Advances.
A Method for the Determination of Nitrofuran Veterinary Drug Residues by LC-MS/MS.
Electron Attachment Studies with the Potential Radiosensitizer 2-Nitrofuran.
A Route to the Mild Synthesis of α-Selenomethylketones via Vinyl Azides.
A Technical Guide to Azide Linkers in Click Chemistry: A Comparative Analysis of Furan, 2-(2-azidoethenyl)-5-nitro- and Standard Azides
For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and material science, click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands as...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and material science, click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands as a cornerstone for its efficiency, specificity, and biocompatibility.[1][2] The choice of the azide linker is a critical determinant of the reaction's success, influencing kinetics, stability, and the potential for side reactions. This guide provides an in-depth comparison between a specialized vinyl azide, Furan, 2-(2-azidoethenyl)-5-nitro-, and the more conventional "standard" azide linkers, such as alkyl and simple aryl azides. While direct comparative experimental data for Furan, 2-(2-azidoethenyl)-5-nitro- in click chemistry is not extensively available, this analysis leverages fundamental principles of organic chemistry and data from related systems to provide a comprehensive and predictive overview of its potential performance.
The Heart of the "Click": Understanding Azide Reactivity in CuAAC
The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2] The reaction is renowned for its high yields, tolerance of a wide range of functional groups, and the ability to be performed in aqueous media.[2][3] The reactivity of the azide component is a key factor that can be modulated to optimize the reaction for specific applications.
Several factors influence the reactivity of an azide in CuAAC:
Electronic Effects: The electronic nature of the substituent attached to the azide group can impact the reaction rate. While the effect is not as pronounced as with the alkyne partner, electron-withdrawing groups on the azide can, in some cases, increase the rate of cycloaddition.[4][5] Conversely, some studies suggest that the reaction is not significantly affected by the electronic properties of the azide.[3]
Steric Hindrance: Bulky substituents near the azide can impede the approach of the copper-acetylide complex, thereby slowing down the reaction.
Copper Chelation: A significant advancement in CuAAC has been the development of azides that can chelate the copper(I) catalyst.[3][6][7] This chelation effect brings the catalyst in close proximity to the azide, dramatically increasing the effective molarity and leading to a significant acceleration of the reaction rate, even at low copper concentrations.[3][6][7] This is particularly advantageous in biological systems where high concentrations of copper can be toxic.[6]
Standard Azide Linkers: The Reliable Workhorses
Standard azide linkers encompass a broad range of molecules where the azide group is attached to an alkyl or a simple, non-coordinating aryl group. These linkers are widely used due to their commercial availability, ease of synthesis, and predictable reactivity.
Examples of Standard Azide Linkers:
Benzyl azide
Azidoethane
Phenyl azide
PEGylated azides for improving solubility and biocompatibility.[8]
These linkers are generally stable and participate reliably in CuAAC reactions under standard conditions. However, their reaction rates can be moderate, sometimes requiring higher catalyst concentrations or longer reaction times, especially in dilute solutions.
Furan, 2-(2-azidoethenyl)-5-nitro-: A Vinyl Azide with Unique Potential
Furan, 2-(2-azidoethenyl)-5-nitro- is a vinyl azide, a class of azides where the azido group is attached to a carbon-carbon double bond.[9] This particular molecule possesses a unique combination of structural features that are predicted to significantly influence its reactivity in click chemistry.
Structural Analysis and Predicted Reactivity:
The structure of Furan, 2-(2-azidoethenyl)-5-nitro- suggests a highly activated system for cycloaddition reactions. The key features are:
5-Nitrofuran Moiety: The 5-nitrofuran group is a potent electron-withdrawing group due to the combined inductive and resonance effects of the nitro group and the furan ring's heteroatom.[10][11] This strong electron-withdrawing nature is expected to polarize the vinyl azide system.
Vinyl Group: The vinyl group itself can influence the electronic properties of the azide. While vinyl azides are known to participate in CuAAC, they can also undergo alternative reaction pathways, such as the formation of pyrroles, depending on the reaction conditions and the nature of the alkyne.[9] This highlights a potential for both enhanced reactivity and the possibility of side reactions that must be carefully controlled.
Based on these features, the Furan, 2-(2-azidoethenyl)-5-nitro- linker is predicted to exhibit significantly different behavior compared to standard azide linkers. The strong electron-withdrawing character of the 5-nitrofuran group is anticipated to increase the electrophilicity of the terminal nitrogen of the azide, potentially accelerating the cycloaddition.
Performance Comparison: A Head-to-Head Analysis
The following table provides a comparative overview of the predicted performance of Furan, 2-(2-azidoethenyl)-5-nitro- versus standard azide linkers in CuAAC reactions.
Feature
Standard Azide Linkers (e.g., Benzyl Azide)
Furan, 2-(2-azidoethenyl)-5-nitro- (Predicted)
Reaction Rate
Moderate
Potentially very fast due to strong electron-withdrawing groups.
Required Catalyst Conc.
Standard (typically 1-5 mol%)
Potentially lower due to enhanced reactivity.
Side Reactions
Generally low
Potential for pyrrole formation or other side reactions associated with vinyl azides.[9]
Stability
Generally high
May be less stable due to the activated nature of the molecule.
Synthesis
Well-established and often commercially available.
Requires multi-step synthesis from 5-nitro-2-furfural.[12]
Biocompatibility
High, especially with PEGylated versions.
The nitro-functional group may have inherent cytotoxicity, requiring careful evaluation.
Copper Chelation
None
The furan oxygen and the vinyl system may offer weak coordination sites for copper, but it is not a designed chelating azide.
Experimental Protocols
The following are representative protocols for performing a CuAAC reaction. These can be adapted and optimized for specific substrates and applications.
Protocol 1: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for general bioconjugation and small molecule synthesis using standard azide linkers.
Solvent (e.g., a mixture of t-butanol and water, or DMSO)
Nitrogen or Argon source
Procedure:
In a reaction vial, dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent.
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
Seal the vial and stir the reaction mixture at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the reaction mixture can be worked up by extraction or purified directly by chromatography.
Protocol 2: CuAAC with a Chelating Azide for Enhanced Performance
This protocol is designed for situations requiring very fast reaction times or the use of low copper concentrations, which would be the recommended starting point for a highly reactive azide like Furan, 2-(2-azidoethenyl)-5-nitro-.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand (optional, but recommended for biological applications)
Biocompatible buffer (e.g., PBS) or aqueous solvent mixture
Nitrogen or Argon source
Procedure:
Dissolve the azide and alkyne substrates in the chosen aqueous buffer or solvent.
If using a ligand, pre-complex the copper by mixing the CuSO₄ solution with the THPTA solution for a few minutes.
Add the copper (or copper/ligand complex) solution to the reaction mixture.
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
The reaction is typically very fast and can be monitored in real-time if a fluorescently labeled substrate is used.
For biological samples, the labeled product can often be directly analyzed without extensive purification. For small molecules, standard workup and purification procedures can be followed.
Visualizing the Chemistry
Chemical Structures
Caption: Chemical structures of a standard azide linker and the furan-based vinyl azide.
The CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
Caption: A generalized experimental workflow for a standard CuAAC reaction.
Conclusion and Future Outlook
Standard azide linkers remain the go-to choice for many click chemistry applications due to their stability, predictability, and commercial availability. They provide a robust and reliable means of bioconjugation and material functionalization.
Furan, 2-(2-azidoethenyl)-5-nitro-, on the other hand, represents a frontier in azide linker design. Its highly electron-deficient nature, a consequence of the potent 5-nitrofuran substituent, suggests the potential for significantly enhanced reactivity in CuAAC reactions. This could translate to faster reaction times, lower catalyst loadings, and improved efficiency in challenging applications. However, this predicted high reactivity may come at the cost of reduced stability and an increased propensity for side reactions inherent to vinyl azides.
Further experimental investigation is required to fully elucidate the performance of Furan, 2-(2-azidoethenyl)-5-nitro- in click chemistry. Kinetic studies comparing its reaction rates to standard azides, along with a thorough analysis of reaction byproducts, will be crucial in determining its practical utility. Should its reactivity be harnessed and controlled, this and similar electronically activated vinyl azides could open new avenues for rapid and efficient molecular assembly, particularly in scenarios where reaction time and catalyst concentration are limiting factors. Researchers and drug development professionals are encouraged to consider these factors when selecting an azide linker for their specific needs, balancing the reliability of standard linkers with the potential for enhanced performance offered by novel, activated systems.
References
Bevilacqua, V., King, M., et al. (2014). Copper-chelating azides for efficient click conjugation reactions in complex media.
Uttamapinant, C., Tangpeerachaikul, A., et al. (2012). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling.
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
BenchChem. (2025). Application Notes and Protocols for Solid-Phase Click Chemistry Reactions.
Li, Y., & Fokin, V. V. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition.
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
Lee, J. Y., & Chatani, N. (2008). Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry. The Journal of Organic Chemistry, 73(4), 1264-1270.
Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Vinyl azides in organic synthesis: an overview. Organic & Biomolecular Chemistry, 21(2), 225-249.
Houk, K. N., & Liu, F. (2009). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society, 131(21), 7490-7501.
BenchChem. (2025). Application Notes and Protocols: Experimental Setup for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Tasdelen, M. A., & Yagci, Y. (2008). Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity.
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2012). Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide–Alkyne Cycloaddition. Journal of the American Chemical Society, 134(1), 377-384.
Chiba, S. (2014). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Synthesis, 46(10), 1249-1264.
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Hong, V., Udit, A. K., Evans, R. A., & Finn, M. G. (2010). Supporting Information Copper-Catalyzed Click Reaction inside Living Cells.
Zhang, Y., & Yu, J. (2017). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry, 15(47), 9964-9977.
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Cerecetto, H., & González, M. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673-3681.
Zhang, Y., & Yu, J. (2017). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry, 15(47), 9964-9977.
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Comparative toxicity studies of Furan, 2-(2-azidoethenyl)-5-nitro- and other nitrofurans
A Comparative Guide to the Toxicology of Furan and Nitrofuran Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the toxicological profiles...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Toxicology of Furan and Nitrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the toxicological profiles of furan, the specific derivative 2-(2-azidoethenyl)-5-nitrofuran, and other prominent nitrofurans. Moving beyond a simple data summary, this document elucidates the fundamental mechanisms of toxicity, explains the causality behind experimental choices for their assessment, and provides actionable, field-proven protocols for researchers.
Introduction: A Tale of Two Moieties
Furan and its nitrated derivatives, nitrofurans, represent a fascinating case study in structure-dependent toxicity. While sharing a core furan ring, their interactions with biological systems diverge dramatically, governed by the presence or absence of the nitro (-NO₂) group.
Furan , a volatile organic compound, is primarily encountered as a food contaminant formed during thermal processing.[1] Its toxicity is not intrinsic but is a consequence of metabolic bioactivation in the liver, making it a classic example of a non-genotoxic hepatocarcinogen at chronic exposure levels.[2]
Nitrofurans , conversely, are synthetic compounds developed for their potent broad-spectrum antimicrobial properties.[3][4] Their biological activity and toxicity are intrinsically linked to the 5-nitro group, which acts as a "warhead."[5] This functional group is readily reduced within cells to produce highly reactive, cytotoxic species.[3]
This guide will dissect these divergent toxicological pathways, provide a comparative data overview, and equip researchers with the methodologies to assess these effects rigorously.
Mechanisms of Toxicity: Divergent Pathways of Bioactivation
The toxicity of these compounds is not a result of the parent molecule but of their reactive metabolites. The pathways that generate these metabolites are fundamentally different.
Furan: P450-Mediated Hepatotoxicity
The liver is the primary target for furan toxicity. The process is initiated by cytochrome P450 enzymes, specifically CYP2E1 , which oxidizes the furan ring.[1][6] This enzymatic reaction opens the ring to form cis-2-butene-1,4-dial (BDA), a highly reactive and electrophilic α,β-unsaturated dialdehyde.[7][8]
The downstream toxic cascade is driven by BDA:
Covalent Binding: BDA readily forms adducts with cellular nucleophiles, including amino acids on proteins and DNA bases, disrupting their function.[7][9]
Glutathione (GSH) Depletion: BDA is detoxified by conjugation with glutathione. High levels of BDA can overwhelm and deplete cellular GSH stores.[1][10]
Oxidative Stress & Mitochondrial Dysfunction: The depletion of GSH, a critical antioxidant, leads to a state of oxidative stress. This damages cellular components, particularly mitochondria, leading to the uncoupling of oxidative phosphorylation and triggering apoptosis (programmed cell death).[1]
Carcinogenicity: Chronic exposure leads to sustained liver injury (necrosis), which promotes compensatory cell proliferation.[2][11] This regenerative state, combined with the potential for DNA damage from BDA, is believed to drive the development of liver tumors in rodents.[11]
The following diagram illustrates the bioactivation and detoxification pathway of Furan.
Caption: Furan bioactivation and subsequent toxicity cascade.
Nitrofurans: Reductive Activation and Genotoxicity
The toxicity of 5-nitrofurans is initiated by the reduction of the nitro group, a process catalyzed by intracellular nitroreductase enzymes .[5] This mechanism is central to both their antibacterial efficacy and their toxicity to mammalian cells.
The process involves a stepwise reduction:
Nitro Radical Anion: A one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitrofuran in a "futile cycle" that generates superoxide radicals (O₂⁻), contributing to oxidative stress.
Nitroso and Hydroxylamine Intermediates: A two-electron reduction, typically catalyzed by Type I nitroreductases, bypasses the futile cycle and generates nitroso and hydroxylamine derivatives. These are highly reactive, electrophilic species.
Cellular Damage: These reactive intermediates are the ultimate toxic agents, causing widespread damage by:
Inducing DNA Damage: They can directly bind to DNA and cause strand breaks, which is a primary mechanism of their genotoxicity.[12]
Inhibiting Macromolecule Synthesis: They non-specifically attack ribosomes and enzymes, inhibiting the synthesis of DNA, RNA, and proteins.[4]
Inducing Apoptosis: The overwhelming cellular damage triggers programmed cell death pathways.[13][14]
The chemical structure, particularly the side chain attached to the furan ring, can influence the compound's potency, but the 5-nitro group dictates the fundamental mechanism.[12]
Caption: Reductive activation pathway of 5-nitrofurans.
Profile of 2-(2-azidoethenyl)-5-nitrofuran
Core Mechanism: As a 5-nitrofuran derivative, it is expected to exert its biological effects via the reductive activation pathway described above. The 5-nitro group is the key pharmacophore responsible for generating cytotoxic and genotoxic reactive intermediates.
Modulating Side Group: The 2-(2-azidoethenyl) side chain will influence the compound's physicochemical properties, such as lipophilicity and steric bulk. These factors can affect its cellular uptake, interaction with the active site of nitroreductase enzymes, and overall potency. The azide moiety (-N₃) itself can be metabolically active, but the toxicity is anticipated to be dominated by the nitrofuran "warhead."
Without direct experimental data, any assessment remains theoretical. It is imperative that this compound be subjected to rigorous cytotoxic and genotoxic testing to determine its specific toxicological profile.
Comparative Toxicity Data
The following tables summarize available data to facilitate a comparison between different furan and nitrofuran derivatives. Direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in cell lines, exposure times, and assay conditions.[13]
Note: The study by Castillo et al. demonstrates the critical importance of the nitro group's position; 5-nitrofurans were consistently genotoxic, whereas isomers with the nitro group outside the furan ring were significantly less so.[12]
Experimental Protocols for Toxicity Assessment
To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. The following sections detail the methodologies for assessing cytotoxicity and genotoxicity.
Protocol: Assessment of Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality: Viable cells possess active mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration in all wells is constant and non-toxic (typically ≤0.5%).
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with solvent).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
MTT Reagent Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker for 5-10 minutes.
Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
Protocol: Assessment of Genotoxicity via Alkaline Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive and versatile method for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells.
Causality: The core principle is the migration of fragmented DNA through an agarose gel under an electric field. An undamaged nucleus (with supercoiled DNA) does not migrate far. However, if the DNA contains breaks, the fragments are free to migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The use of alkaline conditions (pH > 13) denatures the DNA, allowing the detection of single-strand breaks.
Workflow Diagram: Comet Assay
Caption: Step-by-step workflow for the alkaline Comet assay.
Step-by-Step Methodology:
Cell Treatment: Treat cells in suspension or monolayer with the test compounds for a defined period (e.g., 3 hours). Include appropriate negative (vehicle) and positive (e.g., H₂O₂) controls.
Cell Harvest: Harvest the cells and resuspend them in ice-cold PBS to achieve a concentration of ~1 x 10⁵ cells/mL. All subsequent steps should be performed under dim light to prevent artifactual DNA damage.
Embedding: Mix ~10 µL of the cell suspension with ~75 µL of low melting point agarose (0.75% in PBS) at 37°C. Quickly pipette the mixture onto a microscope slide pre-coated with normal melting point agarose (0.5%). Cover with a coverslip and solidify on ice for 10 minutes.
Lysis: Carefully remove the coverslip and immerse the slides in a pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step lyses the cell and nuclear membranes, leaving behind the DNA as a "nucleoid."
DNA Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.
Electrophoresis: Apply a voltage to the electrophoresis tank (e.g., 25 V, ~300 mA) for 20-30 minutes.
Neutralization: After electrophoresis, gently remove the slides and immerse them in a neutralization buffer (0.4 M Tris, pH 7.5) for 5-10 minutes, repeating this step twice.
Staining: Drain the slides and add a small volume of a fluorescent DNA stain (e.g., SYBR® Green or propidium iodide).
Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized comet scoring software. At least 50-100 randomly selected cells should be scored per sample. Key parameters include "% DNA in Tail" and "Olive Tail Moment."
Conclusion and Future Directions
The toxicological profiles of furan and 5-nitrofurans are dictated by their distinct bioactivation pathways. Furan's hepatotoxicity is a result of P450-mediated metabolism to a reactive aldehyde, while the genotoxicity of 5-nitrofurans is driven by nitroreductase-mediated formation of reactive nitroso and hydroxylamine intermediates. This fundamental difference underscores the principle that small changes in chemical structure can lead to profound changes in biological activity and toxicological outcome.
While the toxicity of established nitrofurans like nitrofurantoin is well-characterized, novel derivatives such as 2-(2-azidoethenyl)-5-nitrofuran require dedicated investigation. The experimental frameworks provided here offer a robust starting point for such evaluations. Future research should focus on generating specific cytotoxicity and genotoxicity data for these new chemical entities to enable a comprehensive risk assessment and guide the development of safer, more effective therapeutic agents.
References
A complete list of all sources cited within this guide is provided below.
Mally, A., et al. (2007). Furan-induced Liver Cell Proliferation and Apoptosis in Female B6C3F1 Mice. Toxicological Sciences. Available at: [Link]
Peterson, L. A., et al. (2012). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. Chemical Research in Toxicology. Available at: [Link]
Peterson, L. A. (2006). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews. Available at: [Link]
Tao, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Available at: [Link]
VKM. (2012). CYP-mediated bioactivation of furan to form reactive metabolite. ResearchGate. Available at: [Link]
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Available at: [Link]
Peterson, L. A. (2006). Electrophilic intermediates produced by bioactivation of furan. PubMed. Available at: [Link]
Li, J., et al. (2023). Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology. MDPI. Available at: [Link]
Moser, G. J., et al. (2009). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity. Toxicologic Pathology. Available at: [Link]
Al-Warhi, T., et al. (2023). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. AUB ScholarWorks. Available at: [Link]
Czech, J., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
Castillo, J., et al. (2005). Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells. Mutagenesis. Available at: [Link]
Lukin, A., et al. (2020). 5-Nitrofuran-2-yl Thiohydrazones as Double Antibacterial Agents Synthesis and In Vitro Evaluation. ResearchGate. Available at: [Link]
EFSA CONTAM Panel. (2015). Scientific Opinion on nitrofurans and their metabolites in food. Anses. Available at: [Link]
Stolker, A., & Niesing, W. (2006). Nitrofuran antibiotics: a review on the application, prohibition and residual analysis. Veterinarni Medicina. Available at: [Link]
Ringbio. (2020). Nitrofurans: the hidden killer in aquatic products. Available at: [Link]
Lukin, A., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. Available at: [Link]
Comparative Kinetics of Cycloadditions with 2-(2-azidoethenyl)-5-nitrofuran: A Guide for Researchers
This guide provides a comprehensive framework for benchmarking the reaction kinetics of cycloadditions involving 2-(2-azidoethenyl)-5-nitrofuran. As direct kinetic data for this specific, highly functionalized molecule i...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for benchmarking the reaction kinetics of cycloadditions involving 2-(2-azidoethenyl)-5-nitrofuran. As direct kinetic data for this specific, highly functionalized molecule is not extensively documented in publicly available literature, this document synthesizes established principles from analogous systems to offer a predictive and practical guide for researchers in drug development and materials science. We will explore the dual reactivity of this molecule, stemming from its vinyl azide and nitrofuran moieties, and provide detailed protocols for its kinetic characterization against key reaction partners.
Introduction: The Duality of a Unique Reagent
The molecule 2-(2-azidoethenyl)-5-nitrofuran presents a fascinating case for kinetic analysis due to its possession of two distinct functionalities capable of participating in powerful cycloaddition reactions.
The Vinyl Azide Moiety: This group is a classic 1,3-dipole, primed for participation in 1,3-dipolar cycloadditions. Its primary application in modern chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry for its rapid, catalyst-free nature in biological systems.[1][2]
The 5-Nitrofuran Moiety: The furan ring, a traditionally electron-rich diene, is significantly modulated by the presence of a powerful electron-withdrawing nitro group at the C5 position. This modification can dramatically alter its reactivity in [4+2] Diels-Alder cycloadditions. Computational and experimental studies have shown that nitro-substitution can accelerate intramolecular Diels-Alder reactions and may even switch the furan's role from a typical electron-rich diene to a partner in inverse-electron-demand Diels-Alder (IEDDA) reactions.[3][4][5]
Understanding the kinetic profile of each reactive handle is paramount for designing efficient conjugation strategies, developing novel therapeutics, and creating advanced functional materials. This guide will outline the mechanistic basis for this dual reactivity and provide a clear strategy for benchmarking these reactions.
Mechanistic Considerations and Causality
The kinetic behavior of 2-(2-azidoethenyl)-5-nitrofuran is governed by the electronic nature of its constituent parts. The choice of cycloaddition partner is therefore critical in determining which pathway will dominate.
The [3+2] Pathway: Vinyl Azide Reactivity
The vinyl azide functions as a 1,3-dipole, reacting readily with dipolarophiles. In the context of bioorthogonal chemistry, the most relevant partners are strained alkynes (cycloalkynes). The reaction rate is driven by the relief of ring strain in the alkyne and the favorable orbital interactions between the azide's Highest Occupied Molecular Orbital (HOMO) and the alkyne's Lowest Unoccupied Molecular Orbital (LUMO).[2][6] The activation energy for these reactions is primarily influenced by the energy required to distort the azide and the alkyne into their transition state geometries.[6] Fluorine substitution on the cycloalkyne, for instance, has been shown to dramatically enhance reactivity.[6]
The [4+2] Pathway: Nitrofuran Reactivity
The Diels-Alder reaction is a powerful tool for forming six-membered rings.[7] The kinetics are highly dependent on the electronic complementarity of the diene and the dienophile.
Normal-Electron-Demand Diels-Alder: Typically, this involves an electron-rich diene (like unsubstituted furan) and an electron-poor dienophile. The reaction rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[7]
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction involves an electron-poor diene and an electron-rich dienophile. The presence of the nitro group makes the furan ring in our target molecule electron-deficient, predisposing it to IEDDA reactions with partners like tetrazines, which are known for their exceptionally fast kinetics.[8][9][10] Computational studies on nitrofuran derivatives indicate a potential switch from normal to inverse electron demand upon nitration.[3] Furthermore, some studies have even shown that 2-nitrofurans can act as efficient dienophiles themselves when reacting with electron-rich dienes.[5]
This electronic duality necessitates a multi-faceted benchmarking approach to fully characterize the molecule's kinetic profile.
Benchmarking Strategy: A Multi-Pronged Approach
To comprehensively evaluate the kinetics of 2-(2-azidoethenyl)-5-nitrofuran, we propose a series of comparisons against well-characterized cycloaddition partners. This strategy allows for the independent assessment of the vinyl azide and nitrofuran moieties.
Caption: Proposed benchmarking strategy for 2-(2-azidoethenyl)-5-nitrofuran.
Experimental Protocols for Kinetic Analysis
The following protocols are representative methods adapted from established literature for monitoring cycloaddition kinetics.[11][12][13] They are designed to be self-validating through the use of pseudo-first-order conditions, where one reactant is in large excess, simplifying the kinetic analysis. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Benchmarking [3+2] SPAAC Kinetics with a Strained Alkyne
Objective: To determine the second-order rate constant for the reaction of 2-(2-azidoethenyl)-5-nitrofuran with a representative cyclooctyne (e.g., bicyclo[6.1.0]non-4-yne, BCN).
Materials:
2-(2-azidoethenyl)-5-nitrofuran
Bicyclo[6.1.0]non-4-yne (BCN)
Anhydrous Acetonitrile (MeCN) or other suitable solvent
NMR tubes
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Thermostatted NMR spectrometer
Procedure:
Stock Solution Preparation:
Prepare a stock solution of 2-(2-azidoethenyl)-5-nitrofuran (e.g., 50 mM) in anhydrous MeCN containing a known concentration of an internal standard.
Prepare a stock solution of BCN (e.g., 500 mM) in anhydrous MeCN. The BCN should be in at least 10-fold excess to ensure pseudo-first-order conditions.
Reaction Initiation:
Equilibrate both stock solutions and the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).
In an NMR tube, combine a precise volume of the 2-(2-azidoethenyl)-5-nitrofuran stock solution with the corresponding volume of the BCN stock solution to initiate the reaction.
Data Acquisition:
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The disappearance of the vinyl protons or furan protons of the starting material should be monitored relative to the constant signal of the internal standard.
Data Analysis:
Integrate the characteristic peak of the starting material and the internal standard in each spectrum.
Plot the natural logarithm of the normalized starting material concentration (ln([Azide]t/[Azide]0)) versus time.
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [BCN].
Protocol 2: Benchmarking [4+2] Diels-Alder Kinetics with a Maleimide
Objective: To determine the second-order rate constant for the Diels-Alder reaction with an electron-deficient dienophile like N-phenylmaleimide.
Materials:
2-(2-azidoethenyl)-5-nitrofuran
N-phenylmaleimide
Anhydrous Toluene or Dichloromethane (DCM)
Reaction vessel with reflux condenser and inert atmosphere setup
UV-Vis Spectrophotometer or HPLC
Procedure:
Solution Preparation:
Prepare a solution of 2-(2-azidoethenyl)-5-nitrofuran (e.g., 1 mM) in the chosen solvent.
Prepare a solution of N-phenylmaleimide in large excess (e.g., 20 mM) in the same solvent.
Reaction Setup and Monitoring:
Equilibrate both solutions to the desired reaction temperature (e.g., 80 °C) in a thermostatted bath.
Combine the solutions in the reaction vessel to start the reaction.
At timed intervals, withdraw an aliquot of the reaction mixture, quench it by rapid cooling and dilution, and analyze it.
Using UV-Vis: Monitor the disappearance of a characteristic absorbance peak of one of the reactants that does not overlap with the product.
Using HPLC: Monitor the decrease in the peak area of the starting material.
Data Analysis:
Similar to Protocol 1, plot the natural logarithm of the reactant concentration versus time to obtain the pseudo-first-order rate constant (k_obs).
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [N-phenylmaleimide].
Caption: General experimental workflow for kinetic analysis via ¹H NMR.
Predictive Data Summary and Comparison
While specific experimental values for 2-(2-azidoethenyl)-5-nitrofuran are unavailable, we can compile representative second-order rate constants (k₂) from the literature for analogous reactions to establish a benchmark for expected performance.
Reaction Type
Diene / Dipole
Dienophile / Dipolarophile
Solvent
k₂ (M⁻¹s⁻¹)
[3+2] SPAAC
Benzyl Azide
Dibenzocyclooctyne (DIBO)
CD₃CN
~0.3
Benzyl Azide
Bicyclo[6.1.0]nonyne (BCN)
CD₃CN
~0.9
Benzyl Azide
Difluorinated Cyclooctyne (DIFO)
CD₃CN
~4.2
[4+2] Diels-Alder
Furan
Maleimide
Toluene
~1 x 10⁻⁵
2-Methoxyfuran
Maleimide
Toluene
~6 x 10⁻⁵
[4+2] IEDDA
3,6-di-(2-pyridyl)-tetrazine
trans-Cyclooctene (TCO)
MeCN
> 1000
Note: Data are approximate and collated from various sources for comparative purposes. The reactivity of the vinyl azide in the target molecule may differ from benzyl azide, and the nitrofuran's reactivity will be distinct from unsubstituted furan.
Based on these data, we can predict:
The [3+2] cycloaddition with strained alkynes like BCN is expected to be very fast, with second-order rate constants likely in the range of 0.1 to 1.0 M⁻¹s⁻¹, making it highly suitable for bioorthogonal applications.
The [4+2] Diels-Alder reaction with a traditional dienophile like maleimide is expected to be significantly slower due to the electron-withdrawing nature of the nitrofuran ring.
The [4+2] IEDDA reaction with an electron-rich partner like a tetrazine derivative is predicted to be extremely rapid, potentially competing with or even exceeding the rate of the SPAAC reaction, depending on the specific tetrazine used.
Conclusion
2-(2-azidoethenyl)-5-nitrofuran is a potent, dual-functionality reagent with significant potential in chemical biology and materials science. Its kinetic profile is characterized by a competition between a rapid strain-promoted [3+2] cycloaddition at the vinyl azide terminus and a context-dependent [4+2] Diels-Alder reaction at the nitrofuran core. The electron-withdrawing nitro group likely deactivates the furan towards traditional Diels-Alder reactions but primes it for exceptionally fast inverse-electron-demand pathways.
By employing the benchmarking strategies and experimental protocols outlined in this guide, researchers can effectively characterize the reaction kinetics of this molecule. This will enable the rational design of experiments and the selective exploitation of its unique reactivity, paving the way for novel applications in targeted drug delivery, advanced polymer synthesis, and beyond.
References
Domingo, L. R., & Sáez, J. A. (2002). Density Functional Theory Study of the Cycloaddition Reaction of Furan Derivatives with Masked o-Benzoquinones. Does the Furan Act as a Dienophile in the Cycloaddition Reaction? The Journal of Organic Chemistry, 67(3), 875–882. [Link]
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
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Singh, I., & Lakshminarayana, G. (2017). Intramolecular Nitrofuran Diels–Alder Reactions: Extremely Substituent-Tolerant Cycloadditions via Asynchronous Transition States. The Journal of Organic Chemistry, 82(12), 6438–6448. [Link]
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Ess, D. H., & Houk, K. N. (2009). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society, 131(25), 8845–8855. [Link]
van Delft, F. L., & Rutjes, F. P. J. T. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]
Al-Amin, M., & Lewis, W. G. (2015). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 26(6), 1044–1052. [Link]
Wieking, B., & Rentmeister, A. (2021). Uncovering the Key Role of Distortion in Tetrazine Ligations Guides the Design of Bioorthogonal Tools that Defy the Reactivity. ChemRxiv. [Link]
Wu, H., & Devaraj, N. K. (2018). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 6, 573. [Link]
Kar, M., & Roy, D. (2024). Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry. [Link]
A Senior Application Scientist's Guide to the Safe Handling of Furan, 2-(2-azidoethenyl)-5-nitro-
Immediate Safety Briefing: A High-Hazard Energetic Compound The compound Furan, 2-(2-azidoethenyl)-5-nitro- must be treated as a high-hazard, potentially explosive material . Its chemical structure combines three distinc...
Author: BenchChem Technical Support Team. Date: April 2026
Immediate Safety Briefing: A High-Hazard Energetic Compound
The compound Furan, 2-(2-azidoethenyl)-5-nitro- must be treated as a high-hazard, potentially explosive material . Its chemical structure combines three distinct hazard-conferring functional groups: an organic azide, a nitro group, and a furan ring. The combination of both an azide and a nitro group on a small organic molecule is a significant indicator of high energy content and potential instability.[1][2][3][4]
At a minimum, all handling of this compound must be conducted with the following precautions:
Engineering Controls: In a certified chemical fume hood with the sash positioned as low as possible. The use of a portable blast shield is mandatory.[5][6]
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles over safety glasses, a full-face shield, and double-glove with heavy-duty nitrile or neoprene gloves.[6][7][8]
Scale: Use the smallest possible quantities for your experiment.[6][7] Pre-approval from a principal investigator or supervisor is required before scaling up any procedure.[7][9]
Prohibited Conditions: Avoid all sources of external energy, including heat, friction, shock, and light.[9][10][11]
Hazard Analysis: Deconstructing the Risk Profile
A thorough understanding of the hazards associated with this molecule is critical for its safe handling. The risk profile is derived from the synergistic effects of its constituent functional groups.
The Energetic Moieties: Azide and Nitro Groups
The primary danger arises from the presence of two "explosophores"—the azide (-N₃) and nitro (-NO₂) groups.
Organic Azides (-N₃): This functional group is notoriously energetic and can be sensitive to heat, light, pressure, and shock, potentially leading to violent decomposition.[9][10][11] Organic azides are capable of releasing a large amount of energy and nitrogen gas upon decomposition. The azide anion itself exhibits acute toxicity similar to that of cyanide and can be absorbed through the skin.[5][6][10]
Nitro Compounds (-NO₂): Organic nitro compounds are a well-known class of energetic materials.[12] Their thermal stability can be significantly lowered by the presence of impurities or other functional groups within the molecule, leading to highly exothermic and potentially violent decomposition.[13]
Quantitative Stability Assessment: The Carbon-to-Nitrogen Ratio
A crucial, field-proven metric for estimating the stability of energetic compounds is the carbon-to-nitrogen (C/N) ratio.[14][15] A low ratio often correlates with higher instability and explosive potential.
For Furan, 2-(2-azidoethenyl)-5-nitro- (C₈H₅N₅O₃):
Number of Carbon atoms (C) = 8
Number of Oxygen atoms (O) = 3
Number of Nitrogen atoms (N) = 5
The stability ratio is calculated as: (C + O) / N = (8 + 3) / 5 = 2.2
A C/N ratio of less than 3 is a significant warning sign.[5] A calculated ratio of 2.2 places this compound firmly in the category of materials that should be handled with extreme caution, as it is likely to be highly energetic and sensitive.
The Furan Core and Toxicity
The furan ring itself is not inert. Some nitrofuran derivatives are investigated for biological activity but can also carry toxicity concerns, including potential carcinogenicity and skin irritation.[16][17] While the explosive hazard is paramount, the potential for high toxicity through all routes of exposure (inhalation, ingestion, and skin absorption) must not be overlooked.[7][11][18]
Risk Mitigation: Engineering and Personal Protective Controls
A multi-layered approach to safety is required, combining robust engineering controls with meticulous personal protection.
Mandatory Engineering Controls
Chemical Fume Hood: All manipulations, including weighing, transferring, and the reaction itself, must occur within a certified chemical fume hood to contain toxic vapors and potential explosive products.
Blast Shield: A portable, weighted blast shield made of a material like polycarbonate must be placed between the user and the apparatus at all times.[5][6]
Safe Work Area: The work area must be kept scrupulously clean and free of clutter. Regularly decontaminate surfaces to prevent the buildup of potentially explosive residues.[6] Post a warning sign on the fume hood to notify others that an azide experiment is in progress.[6]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
Body Part
PPE Specification
Rationale
Eyes/Face
Chemical splash goggles and a full-face shield.
Protects against splashes, aerosols, and projectiles from rapid decomposition. Goggles alone are insufficient.[19]
Hands
Double-gloving with heavy-duty nitrile or neoprene gloves.
Provides robust chemical resistance and minimizes the risk of exposure via skin absorption. Inspect gloves before each use.[16][20]
Body
Flame-resistant (FR) lab coat.
Offers protection against splashes and flash fires. Standard cotton lab coats are not sufficient.
General
Closed-toe shoes, long pants.
Standard laboratory attire to prevent skin exposure.
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a framework for handling Furan, 2-(2-azidoethenyl)-5-nitro-. It must be incorporated into a detailed, experiment-specific SOP.
Pre-Experiment Preparation
Dry Run: Conduct a dry run of the entire procedure without the energetic compound to identify potential ergonomic or safety issues.[6][7]
Tool Selection: Assemble all necessary equipment. Crucially, do not use metal tools (spatulas, needles) or ground-glass joints , as these can initiate explosive decomposition through friction or the formation of shock-sensitive metal azides.[5][9][11] Use plastic or ceramic spatulas.
Waste Staging: Prepare a designated hazardous waste container specifically for azide-containing waste. The container must be made of a non-metal material and clearly labeled "Azide Contaminated Waste".[7][14]
Emergency Equipment: Ensure an ABC-type fire extinguisher, safety shower, and eyewash station are immediately accessible and unobstructed.
Handling and Reaction
Weighing/Transfer: Conduct all transfers within the fume hood, behind the blast shield. If weighing on an external balance, transfer the material to a tared, sealed container before moving it.
Solvent Choice:Never use halogenated solvents such as dichloromethane or chloroform. These can react with azides to form extremely explosive di- and tri-azidomethane.[5][9][10]
Reaction Conditions: Maintain the reaction at the lowest possible temperature. Avoid any rapid heating or pressure buildup.
Purification:Do not purify by distillation or sublimation .[10] Do not concentrate reaction mixtures containing azides via rotary evaporation, as this has led to explosions.[8][9] If purification is necessary, rely only on extraction and precipitation.[5][8][10]
Storage
Store synthesized material below room temperature in a tightly closed, clearly labeled container.[9][14]
The container should be placed within a secondary container.
Store away from all other chemicals, particularly acids, heavy metals, and oxidizing agents, in a designated and locked location.[7][9][21]
Visualization of Key Safety Workflows
Visual aids are essential for reinforcing critical safety protocols. The following diagrams outline the mandatory PPE workflow and a decision tree for emergency spill response.
Caption: Mandatory PPE Donning and Doffing Sequence.
Caption: Emergency Spill Response Decision Tree.
Emergency Procedures
Immediate and correct response to an emergency is vital.
Personal Exposure
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][18][22]
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[22][23]
Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][22]
Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[5][24]
Spill Response
Small Spill (Solid <250g or Solution <250mL, contained in a fume hood):
Alert personnel in the immediate area.
Wearing full PPE, gently cover the solid spill with paper towels or confine the liquid with absorbent pads.[14]
Carefully wet the covering with a basic buffer solution (pH > 9) to prevent dust and begin neutralization.[14]
Using non-metal tools, collect all contaminated materials into the designated azide waste container.[14]
Decontaminate the surface area with the pH > 9 buffer solution, followed by a final wipe with 70% ethanol.[14]
Large Spill (Any spill outside a fume hood or >250g/mL):
Treat this as a major spill. Do not attempt to clean it up yourself.[5]
Alert everyone in the area and evacuate immediately.
From a safe location, call emergency services (911) and your institution's EHS department.
Secure the area to prevent re-entry and wait for trained emergency responders.[14]
Disposal Plan: Segregation and Deactivation
Improper disposal of azide-containing waste can have catastrophic consequences.
Waste Segregation: All materials contaminated with Furan, 2-(2-azidoethenyl)-5-nitro-, including gloves, absorbent pads, and glassware, must be placed in the designated, non-metal, and clearly labeled "Azide Contaminated Waste" container.[6][7][14] Never dispose of azide-containing solutions down the sink. This can lead to the formation of highly explosive heavy metal azides in the plumbing.[6][14][25]
Deactivation/Quenching of Residual Azide: For deactivating residual azide in a reaction mixture before disposal, a validated chemical quenching procedure must be followed. A common method involves the use of sodium nitrite and sulfuric acid. The order of addition is critical to safety. [18]
In a fume hood, add a 20% aqueous solution of sodium nitrite (containing a ~40% excess relative to the azide) to the stirred azide-containing solution.
Only after the nitrite has been added , slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic. This order prevents the formation of highly toxic and explosive hydrazoic acid (HN₃).[18]
Stir until the evolution of nitrogen oxides ceases. Test for excess nitrite with starch-iodide paper (a blue color indicates completion).
Neutralize the final solution to a pH between 6 and 9 with a dilute base before collecting it as hazardous waste.[18]
This guide provides a foundational framework for the safe handling of a high-hazard energetic compound. Adherence to these principles, combined with a rigorous, site-specific risk assessment, is essential for protecting yourself, your colleagues, and the research environment.
References
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